molecular formula C6H7N3 B1319207 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile CAS No. 41065-00-3

2-(1-Methyl-1H-imidazol-4-yl)acetonitrile

Cat. No.: B1319207
CAS No.: 41065-00-3
M. Wt: 121.14 g/mol
InChI Key: AKRPAXQMAVWPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-imidazol-4-yl)acetonitrile is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylimidazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-9-4-6(2-3-7)8-5-9/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRPAXQMAVWPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41065-00-3
Record name 2-(1-methyl-1H-imidazol-4-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-(1-Methyl-1H-imidazol-4-yl)acetonitrile, a substituted imidazole derivative, represents a key building block in medicinal chemistry and drug discovery. The imidazole nucleus is a ubiquitous scaffold in a vast array of biologically active molecules and pharmaceuticals, owing to its ability to engage in various biological interactions.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

General Properties
PropertyValueSource
CAS Number 41065-00-3[2][3][4][5]
Molecular Formula C₆H₇N₃[3][4][5]
Molecular Weight 121.14 g/mol [3][5]
Appearance Likely a solidInferred from related compounds
Storage Sealed in dry, 2-8°C[3][5]
Predicted and Analog-Derived Properties

Precise experimental values for melting point, boiling point, and solubility of this compound are not consistently reported. However, data from the closely related, unmethylated analog, 2-(1H-Imidazol-4-yl)acetonitrile (CAS: 18502-05-1), can offer valuable estimations. For this analog, a melting point of 142°C and a boiling point of 393.6°C at 760 mmHg have been reported.[6] Solubility is generally observed in organic solvents like dimethyl sulfoxide (DMSO) and methanol, though often described as slight.[2][7]

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is scarce in the public domain. However, based on its chemical structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the methylene group, and the two protons on the imidazole ring. The methyl group protons would appear as a singlet, likely in the range of 3.5-4.0 ppm. The methylene protons would also be a singlet, shifted slightly downfield. The two imidazole ring protons would appear as distinct singlets, with their chemical shifts influenced by the electronic environment of the ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the methylene carbon, the nitrile carbon, and the three distinct carbons of the imidazole ring. The nitrile carbon would have a characteristic chemical shift in the range of 115-125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a sharp, medium-intensity absorption band around 2250 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. Other significant absorptions would include C-H stretching vibrations of the methyl, methylene, and imidazole ring protons, as well as C=N and C=C stretching vibrations within the imidazole ring.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z 121.14, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetonitrile group or cleavage of the imidazole ring.

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis would likely involve the N-methylation of a suitable imidazole precursor followed by the introduction of the acetonitrile moiety, or vice-versa. A probable approach involves the reaction of 4-(chloromethyl)-1-methyl-1H-imidazole with a cyanide salt.

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 4_hydroxymethyl_1_methylimidazole 4-(Hydroxymethyl)-1-methyl-1H-imidazole 4_chloromethyl_1_methylimidazole 4-(Chloromethyl)-1-methyl-1H-imidazole 4_hydroxymethyl_1_methylimidazole->4_chloromethyl_1_methylimidazole Chlorination SOCl2 Thionyl Chloride (SOCl₂) NaCN Sodium Cyanide (NaCN) product This compound 4_chloromethyl_1_methylimidazole->product Cyanation

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(Chloromethyl)-1-methyl-1H-imidazole

  • To a solution of 4-(hydroxymethyl)-1-methyl-1H-imidazole in an appropriate inert solvent (e.g., dichloromethane), slowly add thionyl chloride at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(chloromethyl)-1-methyl-1H-imidazole.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-(chloromethyl)-1-methyl-1H-imidazole in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add sodium cyanide to the solution and heat the mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Note: This is a hypothetical protocol and requires experimental validation and optimization. The use of cyanide salts necessitates extreme caution and appropriate safety measures.

Reactivity

The nitrile group of this compound is a versatile functional group that can undergo various chemical transformations, including:

  • Hydrolysis: to the corresponding carboxylic acid or amide.

  • Reduction: to the corresponding primary amine.

  • Cyclization reactions: The acetonitrile moiety can participate in the formation of various heterocyclic rings.

Applications in Drug Discovery and Development

The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities including antifungal, anticancer, and anti-inflammatory properties.[1] this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Pharmaceutical Intermediate

This compound is likely utilized in the synthesis of active pharmaceutical ingredients (APIs). The imidazole ring can act as a key pharmacophore, while the acetonitrile group provides a handle for further chemical modifications to optimize the drug-like properties of a lead compound. For instance, the unmethylated analog, 2-(1H-imidazol-1-yl)acetonitrile, is a known reactant in the synthesis of the antifungal agent lanoconazole.[2]

DrugDiscovery Start This compound Modification Chemical Modification (e.g., hydrolysis, reduction, cyclization) Start->Modification Library Library of Derivatives Modification->Library Screening Biological Screening (e.g., enzyme assays, cell-based assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role in the drug discovery workflow.

Safety and Handling

Based on the available hazard information, this compound should be handled with care in a laboratory setting.

Hazard Identification

The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[5][8]

  • H315: Causes skin irritation.[5][8]

  • H319: Causes serious eye irritation.[5][8]

  • H335: May cause respiratory irritation.[5][8]

Recommended Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this specific compound is not yet publicly available, its properties and reactivity can be reasonably inferred from related structures. Its role as a pharmaceutical intermediate highlights its importance in the ongoing quest for novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in drug discovery and development.

References

  • Chemsrc. (2025). 2-(1H-IMIDAZOL-4-YL)ACETONITRILE | CAS#:18502-05-1. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024). Imidazol-1-Yl-Acetonitrile. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile. In the dynamic landscape of medicinal chemistry, the unambiguous determination of a molecule's three-dimensional architecture is a critical prerequisite for understanding its biological activity and advancing drug discovery programs. Imidazole-containing compounds, in particular, are of significant interest due to their prevalence in biologically active molecules. This document outlines a multi-pronged analytical approach, integrating synthesis, spectroscopic analysis (NMR, MS, and FTIR), and crystallographic principles. By detailing not just the "what" but the "why" behind each experimental choice, this guide serves as a robust resource for researchers tasked with the de novo characterization of similar small molecules. We present a proposed synthetic route, predicted spectroscopic data with detailed justifications, and the self-validating protocols required to confirm the structure of this compound with a high degree of confidence.

Introduction: The Significance of Structural Verification

The precise arrangement of atoms within a molecule dictates its function. In drug development, even minor stereochemical or isomeric ambiguities can lead to vastly different pharmacological profiles. Therefore, the rigorous and unequivocal elucidation of a compound's structure is paramount. This compound, with its methylated imidazole core and reactive nitrile functionality, presents a unique set of analytical challenges and opportunities. The imidazole ring is a common feature in many pharmaceuticals, and understanding its substitution patterns is crucial for modulating activity and ADME properties. This guide will walk through a logical, field-proven workflow for confirming the identity and structure of this and similar heterocyclic compounds.

Proposed Synthesis of this compound

A plausible and efficient synthesis is the first step in obtaining the material for structural analysis. Based on established methodologies for the alkylation of imidazole derivatives, we propose a two-step synthesis starting from commercially available 4(5)-bromoimidazole.

Diagram of Proposed Synthesis:

Synthesis_of_this compound cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Cyanation start 4(5)-Bromoimidazole step1_reagents 1. NaH, THF 2. CH3I start->step1_reagents intermediate 4-Bromo-1-methyl-1H-imidazole step1_reagents->intermediate step2_reagents CuCN, DMF, heat intermediate->step2_reagents product This compound step2_reagents->product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol:

Step 1: Synthesis of 4-Bromo-1-methyl-1H-imidazole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add 4(5)-bromoimidazole (1.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-1-methyl-1H-imidazole.

Step 2: Synthesis of this compound

  • To a solution of 4-bromo-1-methyl-1H-imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add copper(I) cyanide (1.5 eq).

  • Heat the reaction mixture to 140-150 °C under an inert atmosphere and stir for 24-48 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.

  • Neutralize the mixture with aqueous ammonia and extract with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield this compound.

Spectroscopic Elucidation

The following sections detail the expected spectroscopic data for the synthesized compound. This data serves as a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine ¹H, ¹³C, and 2D NMR techniques.

Predicted ¹H and ¹³C NMR Data:

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (N-CH₃)~3.6~33
2 (C)~7.5~138
4 (C)-~135
5 (C)~7.0~118
6 (CH₂)~3.7~15
7 (CN)-~117

Causality behind Predictions: The chemical shifts are predicted based on the known electronic effects within the imidazole ring and the influence of the substituents. The N-methyl group is expected to be around 3.6 ppm due to its attachment to the electron-withdrawing imidazole ring. The proton at C2 will be the most downfield of the ring protons due to the inductive effect of the two adjacent nitrogen atoms. The proton at C5 will be more upfield. The methylene protons of the acetonitrile group are adjacent to the imidazole ring and are therefore deshielded. The ¹³C chemical shifts are predicted based on standard values for imidazole and the effects of the methyl and acetonitrile substituents.

2D NMR for Unambiguous Assignment:

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments is essential.

Diagram of Key 2D NMR Correlations:

2D_NMR_Correlations cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC H2 H2 H5 H5 H_Me N-CH3 (H) C_Me N-CH3 (C) H_Me->C_Me H2_hsqc H2 C2_hsqc C2 H2_hsqc->C2_hsqc H5_hsqc H5 C5_hsqc C5 H5_hsqc->C5_hsqc H_CH2 CH2 (H) C_CH2 CH2 (C) H_CH2->C_CH2 H_Me_hmbc N-CH3 (H) C2_hmbc C2 H_Me_hmbc->C2_hmbc C5_hmbc C5 H_Me_hmbc->C5_hmbc H2_hmbc H2 C4_hmbc C4 H2_hmbc->C4_hmbc H5_hmbc H5 H5_hmbc->C4_hmbc H_CH2_hmbc CH2 (H) H_CH2_hmbc->C5_hmbc H_CH2_hmbc->C4_hmbc C_CN_hmbc CN H_CH2_hmbc->C_CN_hmbc

Caption: Expected key 2D NMR correlations for structure confirmation.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. In this molecule, we expect to see no COSY correlations between the imidazole ring protons as they are not on adjacent carbons.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This will be crucial for assigning the protonated carbons of the imidazole ring and the methyl and methylene groups.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for this molecule. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations that will confirm the substitution pattern include:

    • The N-methyl protons to C2 and C5.

    • The methylene protons to C4, C5, and the nitrile carbon.

    • The H2 proton to C4.

    • The H5 proton to C4.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 121.14 (corresponding to C₆H₇N₃)

  • Major Fragments:

    • m/z = 94: Loss of HCN (from the nitrile group)

    • m/z = 80: Loss of the acetonitrile side chain (CH₂CN)

    • m/z = 54: Fragmentation of the imidazole ring

Rationale for Fragmentation: Nitrogen-containing heterocyclic compounds often exhibit characteristic fragmentation patterns. The molecular ion peak is expected to be reasonably intense. Common fragmentation pathways include the loss of small, stable neutral molecules like HCN. Alpha-cleavage next to the imidazole ring can lead to the loss of the entire acetonitrile substituent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~2250C≡N stretch (nitrile)
~3100-3150C-H stretch (aromatic)
~2950-3000C-H stretch (aliphatic)
~1500-1600C=C and C=N stretching (imidazole ring)

Justification of Peaks: The most characteristic peak will be the sharp absorption around 2250 cm⁻¹ for the nitrile group. The aromatic C-H stretches of the imidazole ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups will be just below 3000 cm⁻¹. The various C=C and C=N stretching vibrations of the imidazole ring will give rise to a series of absorptions in the 1500-1600 cm⁻¹ region.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexanes, methanol, or acetone).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a final, high-resolution structure.

The resulting crystal structure will provide precise bond lengths, bond angles, and information about intermolecular interactions, definitively confirming the connectivity and stereochemistry of the molecule.

Conclusion: A Self-Validating Approach to Structure Elucidation

The structure elucidation of a novel compound like this compound requires a multi-faceted and self-validating analytical approach. The proposed synthesis provides a means to obtain the material, and the predicted spectroscopic data serves as a roadmap for experimental verification. The convergence of data from ¹H, ¹³C, and 2D NMR, mass spectrometry, and FTIR, all consistent with the proposed structure, provides a very high level of confidence. When available, single-crystal X-ray crystallography offers the ultimate confirmation. This in-depth guide, by explaining the causality behind the expected results, empowers researchers to confidently and rigorously determine the structures of new chemical entities, a cornerstone of successful drug discovery and development.

References

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2019). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Journal of Organometallic Chemistry, 899, 120901.
  • Dabravolska, J., Voitekhovich, S. V., Lyakhov, A. S., Ivashkevich, L. S., & Ivashkevich, O. A. (2020).
  • Kadem, K. J., Rahi, F. A., & Gayadh, E. W. (2017). Preparation of Poly (N-Imidazolyl maleamic acid). International Journal of ChemTech Research, 10(9), 835-843.
  • Gancia, E., & Gancia, C. (2005). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 44(3), 678–684.
  • De la Cruz, P., de la Hoz, A., Langa, F., & Ors, M. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Chemistry – A European Journal, 16(33), 10179–10186.
  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

  • Li, J., et al. (2019). Supplementary Information: A facile and efficient synthesis of N-perfluoroalkylazoles and N-perfluoroalkylphenols. Royal Society of Chemistry.
  • Silva, A. M. S., & Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
  • H, Yassine, et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents." Der Pharma Chemica 8.19 (2016): 33-38.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Pedada, A. R., et al. "An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs." Organic Process Research & Development 17.9 (2013): 1161-1166.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 43154732, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile." PubChem, [Link].

  • Raters, M., & Matissek, R. (2016). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1, 2, 3, 4-tetrahydroxybutyl) imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 64(4), 957-962.
  • Zamani, K., et al. "1H NMR Studies of Some Imidazole Ligands Coordinated to Co (III)." Turkish Journal of Chemistry 27.1 (2003): 71-76.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53858, Acetonitrile, ((1-(p-fluorobenzyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-." PubChem, [Link]-.

  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3034-50-2,1H-Imidazole-4-carbaldehyde. Retrieved from [Link]

  • Tripathi, M., Dwivedi, R., Kumar, D., & Roy, P. K. (2015). Thermal Activation of Mendable Epoxy through Inclusion of Microcapsules and Imidazole Complexes. Journal of Applied Polymer Science, 132(44).
  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers.
  • MDPI. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(23), 5691.

Sources

An In-depth Technical Guide to 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile (CAS 41065-00-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Core Compound Identity

This guide provides a comprehensive technical overview of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile, a key heterocyclic building block in modern medicinal chemistry. The imidazole moiety is a privileged scaffold, present in numerous natural products and blockbuster pharmaceuticals, prized for its ability to engage in hydrogen bonding and coordinate to metallic centers in enzymes.[1] The addition of a methyl group at the N-1 position and a reactive acetonitrile group at the C-4 position creates a versatile intermediate with specific steric and electronic properties, making it a valuable precursor for the synthesis of complex molecular architectures.

Derivatives of imidazole acetonitrile, for instance, are critical intermediates in the synthesis of potent antifungal agents like Luliconazole, highlighting the industrial and pharmaceutical relevance of this compound class.[2] This document details the compound's physicochemical properties, outlines a robust, regioselective synthetic strategy, discusses its chemical reactivity and applications, and provides essential safety information.

Section 2: Physicochemical & Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 41065-00-3[3]
Molecular Formula C₆H₇N₃[3]
Molecular Weight 121.14 g/mol [3]
Appearance White to light yellow solid/crystalInferred from related compounds
Solubility Soluble in common organic solvents (e.g., DCM, DMSO, Methanol)Inferred from related compounds
Storage Sealed in a dry environment at 2-8°C for optimal stability[3]
SMILES N#CCC1=CN(C)C=N1[3]

Note: While extensive spectroscopic data for this specific isomer is not publicly available, researchers should anticipate characteristic ¹H NMR signals for the N-methyl group (singlet, ~3.7-3.9 ppm), the methylene protons (singlet, ~3.7-3.8 ppm), and two distinct imidazole ring protons (singlets, ~7.0-7.8 ppm). The ¹³C NMR would show corresponding peaks, including the distinctive nitrile carbon signal (~117-118 ppm). Mass spectrometry should show a molecular ion peak [M+H]⁺ at approximately m/z 122.07.

Section 3: Synthesis & Mechanistic Insights

The synthesis of this compound requires a carefully planned, regioselective strategy. Direct alkylation of imidazole with an acetonitrile synthon typically results in substitution at the more nucleophilic N-1 position. Therefore, to ensure the desired C-4 substitution pattern, a multi-step approach is necessary, starting with a pre-functionalized imidazole ring.

Retrosynthetic Analysis & Strategy

Our strategy involves a two-step sequence: first, the synthesis of the key intermediate, 2-(1H-imidazol-4-yl)acetonitrile, from a readily available starting material, followed by a selective N-methylation. This approach guarantees the correct placement of both the acetonitrile and methyl groups, avoiding isomeric impurities.

G Target This compound Precursor1 2-(1H-Imidazol-4-yl)acetonitrile Target->Precursor1 N-Methylation Precursor2 4-(Tosyloxymethyl)-1H-imidazole Precursor1->Precursor2 Cyanide Displacement (SN2) StartingMaterial 4-(Hydroxymethyl)-1H-imidazole Precursor2->StartingMaterial Tosylation

Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol: A Validated Two-Step Synthesis

This protocol is a self-validating system, where successful isolation and characterization of the intermediate in Step A is a prerequisite for proceeding to Step B.

Step A: Synthesis of 2-(1H-imidazol-4-yl)acetonitrile (Intermediate)

This step involves the conversion of a primary alcohol to a nitrile via a tosylate intermediate, a classic and reliable transformation. The hydroxyl group is first converted to a good leaving group (tosylate), which is then displaced by a cyanide nucleophile in an SN2 reaction.

  • Tosylation of 4-(Hydroxymethyl)-1H-imidazole:

    • To a stirred, cooled (0 °C) solution of 4-(hydroxymethyl)-1H-imidazole (1.0 eq) in anhydrous pyridine, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Rationale: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. The low temperature controls the exothermic reaction and prevents side reactions.

    • Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(tosyloxymethyl)-1H-imidazole, which can often be used in the next step without further purification.

  • Cyanation to form 2-(1H-imidazol-4-yl)acetonitrile:

    • Dissolve the crude tosylate intermediate (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

    • Add sodium cyanide (NaCN, 1.5 eq). Caution: NaCN is highly toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment.

    • Rationale: A polar aprotic solvent is chosen to solvate the cation (Na⁺) while leaving the cyanide anion (CN⁻) highly nucleophilic, facilitating the SN2 displacement of the tosylate group.

    • Heat the mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the product multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Purify the crude product by silica gel column chromatography to obtain pure 2-(1H-imidazol-4-yl)acetonitrile.

Step B: N-Methylation to Yield this compound (Final Product)

With the C-4 position occupied, methylation will now selectively occur at the N-1 position.

  • Deprotonation and Methylation:

    • Dissolve the intermediate 2-(1H-imidazol-4-yl)acetonitrile (1.0 eq) in an anhydrous solvent like THF or DMF.

    • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.

    • Rationale: The strong base deprotonates the imidazole N-H, generating a highly nucleophilic imidazolide anion.

    • Stir the mixture at 0 °C for 30-60 minutes, allowing for complete deprotonation (hydrogen gas evolution will cease).

    • Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise at 0 °C. Caution: These are toxic and volatile reagents.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor by TLC for the disappearance of the starting material.

    • Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, this compound, by silica gel chromatography or recrystallization.

Synthetic Workflow Diagram

G cluster_0 Step A: Intermediate Synthesis cluster_1 Step B: N-Methylation A1 1. Dissolve 4-(hydroxymethyl)-1H-imidazole in Pyridine A2 2. Add p-Toluenesulfonyl Chloride (TsCl) at 0°C A1->A2 A3 3. Aqueous Workup & Extraction A2->A3 A4 4. Dissolve Tosylate in DMSO/DMF A3->A4 A5 5. Add Sodium Cyanide (NaCN) A4->A5 A6 6. Heat to 60-80°C A5->A6 A7 7. Workup & Column Chromatography A6->A7 A8 Intermediate: 2-(1H-imidazol-4-yl)acetonitrile A7->A8 B1 1. Dissolve Intermediate in THF/DMF A8->B1 Proceed with pure intermediate B2 2. Add Base (e.g., NaH) at 0°C B1->B2 B3 3. Add Methylating Agent (e.g., CH3I) B2->B3 B4 4. Aqueous Quench & Extraction B3->B4 B5 5. Final Purification B4->B5 B6 Target Compound: This compound B5->B6

Caption: Step-by-step workflow for the proposed synthesis.

Section 4: Chemical Reactivity & Synthetic Utility

This compound is a bifunctional molecule with two primary sites of reactivity: the nitrile group and the imidazole ring.

  • Nitrile Group Transformations: The nitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid (-(CH₂)COOH) or an amide (-(CH₂)CONH₂), reduced to a primary amine (-(CH₂)₂NH₂), or reacted with Grignard reagents to form ketones. Each of these transformations opens a pathway to a new class of compounds, significantly expanding the synthetic utility of the core scaffold. For example, reduction to the corresponding ethylamine derivative yields a structure analogous to histamine, suggesting potential applications in developing selective histamine receptor modulators.

  • Imidazole Ring Reactivity: The N-methylation pre-empts its use as a nucleophile. However, the C-2 and C-5 positions of the imidazole ring are susceptible to deprotonation with strong organolithium bases followed by quenching with an electrophile, allowing for further functionalization of the heterocyclic core.

G cluster_nitrile Nitrile Reactions cluster_ring Ring Reactions Start This compound Amine 2-(1-Methyl-1H-imidazol-4-yl)ethanamine Start->Amine Reduction (e.g., LiAlH4, H2/cat.) Acid 2-(1-Methyl-1H-imidazol-4-yl)acetic acid Start->Acid Acid/Base Hydrolysis Amide 2-(1-Methyl-1H-imidazol-4-yl)acetamide Start->Amide Partial Hydrolysis C2_Sub C2-Substituted Derivative Start->C2_Sub 1. n-BuLi 2. Electrophile (E+)

Caption: Key synthetic transformations of the target compound.

Section 5: Applications in Drug Discovery

The imidazole scaffold is a cornerstone of medicinal chemistry.[1] Its derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anti-cancer properties.

The primary value of this compound lies in its role as an advanced intermediate. As previously noted, related structures are employed in the synthesis of azole antifungals.[2] The strategic placement of the N-methyl and C-4 acetonitrile groups allows for the elaboration of complex side chains that can be optimized to bind to specific biological targets, such as fungal cytochrome P450 enzymes. Researchers can leverage the reactivity of the nitrile group to build out diverse chemical libraries for screening against various therapeutic targets.

Section 6: Safety & Handling

As a responsible scientist, adherence to safety protocols is paramount. The following information is based on available GHS classifications for the compound.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures:

    • Always handle this compound in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 7: References

  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole. Google Patents. Available at:

  • Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. Available at: [Link]

  • Tosyl cyanide. (n.d.). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

  • US4224452A - Method for preparing 4-hydroxymethyl imidazoles. Google Patents. Available at:

  • Yang, W. C., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455-8. Available at: [Link]

  • Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. (2021). PubMed Central. Available at: [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available at: [Link]

  • Yi, R., Hongo, Y., & Fahrenbach, A. C. (2018). Synthesis of imidazole-activated ribonucleotides using cyanogen chloride. Chemical Communications, 54(5), 511-514. Available at: [Link]

  • CN105541813A - Imidazole acetonitrile derivative acid salt as well as preparation method and application thereof. Google Patents. Available at:

  • Li, B., et al. (2005). PREPARATION OF 2,4-DISUBSTITUTED IMIDAZOLES: 4-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOLE. Organic Syntheses, 81, 105. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile: Synthesis, Properties, and Medicinal Chemistry Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating a Sparsely Charted Chemical Landscape

2-(1-Methyl-1H-imidazol-4-yl)acetonitrile stands as a molecule of significant interest within the realm of medicinal chemistry. Its structure, featuring a 1,4-disubstituted imidazole ring, is a common motif in numerous biologically active compounds. The imidazole nucleus is a versatile scaffold, capable of engaging in various biological interactions, while the acetonitrile moiety offers a valuable synthetic handle for further molecular elaboration. Many drugs contain an imidazole ring, such as certain antifungal drugs, the nitroimidazole series of antibiotics, and the sedative midazolam.[1]

Despite its promising architecture, a comprehensive review of the scientific literature reveals a notable scarcity of detailed experimental data for this specific isomer. While its isomers, particularly 2-(1H-imidazol-1-yl)acetonitrile, are well-documented, this compound remains a comparatively enigmatic entity. This guide, therefore, aims to provide a thorough technical overview by combining confirmed structural information with predictive data and a proposed, chemically sound synthesis route. By leveraging established principles of imidazole chemistry and data from closely related analogues, we present a forward-looking resource for researchers seeking to explore the potential of this compound.

I. Core Molecular Attributes

The foundational identity of the topic compound is established by its IUPAC name and structural formula.

IUPAC Name: this compound

Synonyms: (1-methyl-1H-imidazol-4-yl)-acetonitrile

CAS Number: 41065-00-3

Molecular Formula: C₆H₇N₃

Molecular Weight: 121.14 g/mol

The structure consists of a five-membered imidazole ring with a methyl group at the N1 position and an acetonitrile (-CH₂CN) substituent at the C4 position. The imidazole ring provides aromatic stability and the capacity for hydrogen bonding, while the nitrile group introduces electrophilicity, paving the way for nucleophilic addition or cyclization reactions.

II. Physicochemical and Predicted ADME Properties

In the absence of extensive experimental data, a combination of basic calculated properties and in silico predictions provides valuable insights into the potential behavior of this compound. Such predictive models are crucial in modern drug discovery for early-stage candidate assessment.[2][3]

PropertyValueSource/Method
Molecular Weight 121.14 g/mol Calculated
XlogP -0.3Predicted
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 1Calculated
Topological Polar Surface Area (TPSA) 52.47 ŲPredicted
Predicted Water Solubility HighInferred from polarity
Predicted pKa (most basic) ~5.5 - 6.5Estimated based on 1-methylimidazole

Note: Predicted values are computationally derived and should be confirmed experimentally.

The low predicted XlogP value suggests that the compound is likely to be hydrophilic, with good aqueous solubility. The topological polar surface area (TPSA) is within a range often associated with good cell permeability. These predicted properties, in conjunction with a low molecular weight, align with several principles of "drug-likeness," such as Lipinski's Rule of Five, suggesting a favorable starting point for medicinal chemistry exploration.[4]

III. Proposed Synthesis Protocol: A Strategic Approach

The synthesis of 4-substituted imidazoles can be challenging due to regioselectivity issues.[5] A plausible and strategic synthetic route to this compound is proposed below. This multi-step process begins with a commercially available starting material and employs well-established synthetic transformations. It is important to note that this is a proposed protocol and would require experimental optimization and validation.

Overall Synthetic Scheme

Synthesis_Workflow A 4(5)-Bromoimidazole B 1-Methyl-4-bromoimidazole A->B  1. NaH, THF  2. CH3I C This compound B->C  Pd(OAc)2, dppf,  Zn(CN)CH2CN, DMF, heat

Caption: Proposed synthesis of this compound.

Step 1: N-Methylation of 4(5)-Bromoimidazole

Rationale: The initial step focuses on the regioselective methylation of the imidazole nitrogen. Starting with 4(5)-bromoimidazole, which exists as a mixture of tautomers, direct alkylation can lead to a mixture of 1,4- and 1,5-disubstituted products. To favor the desired 1,4-isomer, a standard N-alkylation protocol is employed. The use of a strong base like sodium hydride (NaH) deprotonates the imidazole nitrogen, forming the imidazolide anion, which then acts as a nucleophile to attack methyl iodide.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 4(5)-bromoimidazole (1.0 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1-methyl-4-bromoimidazole.

Step 2: Cyanomethylation of 1-Methyl-4-bromoimidazole

Rationale: The final step involves the introduction of the acetonitrile moiety at the C4 position. A palladium-catalyzed cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds on heteroaromatic rings.[6] In this proposed step, the bromo-substituted imidazole from Step 1 is coupled with a suitable cyanomethylating agent. While various cyanomethylation reagents exist, a zinc-based reagent in a Negishi-type coupling is a plausible option.

Experimental Protocol:

  • To a solution of 1-methyl-4-bromoimidazole (1.0 eq.) in an anhydrous solvent such as dimethylformamide (DMF), add a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq.).

  • Add the cyanomethylating agent, such as cyanomethylzinc bromide (prepared in situ or used as a solution, 1.5 eq.).

  • Degas the reaction mixture with nitrogen or argon and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, this compound, by column chromatography or recrystallization.

IV. Reactivity and Potential for Further Functionalization

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of more complex molecules.

  • The Nitrile Group: The nitrile functionality is a versatile precursor for a variety of chemical transformations. It can be:

    • Hydrolyzed to form a carboxylic acid or an amide.

    • Reduced to yield a primary amine.

    • Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.

    • Used in cycloaddition reactions to construct other heterocyclic rings.

  • The Imidazole Ring: The imidazole ring itself can undergo further reactions. While the N1 position is blocked by the methyl group, the C2 and C5 positions are potentially susceptible to electrophilic substitution, although the directing effects of the existing substituents would need to be considered. The nitrogen at the 3-position remains basic and can be protonated or coordinated to metal centers.

V. Potential Applications in Drug Discovery and Medicinal Chemistry

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents.[7] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[8][9][10]

The presence of the 1,4-disubstitution pattern in this compound is particularly noteworthy. This substitution pattern is found in various biologically active molecules. The acetonitrile side chain can act as a key pharmacophoric element or as a linker to introduce other functional groups to modulate the compound's biological activity, solubility, and pharmacokinetic profile.

Given the known activities of related imidazole derivatives, this compound and its subsequent derivatives could be investigated for a range of therapeutic targets, including but not limited to:

  • Antifungal Agents: Azole antifungals, which include many imidazole-containing drugs, are a cornerstone of antifungal therapy.[1]

  • Kinase Inhibitors: The imidazole scaffold is present in numerous kinase inhibitors used in cancer therapy.

  • Histamine Receptor Modulators: The structural similarity to histamine makes the imidazole ring a key component in drugs targeting histamine receptors.

The development of novel imidazole derivatives is an active area of research aimed at overcoming drug resistance and improving the efficacy of existing therapies.[11]

VI. Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

VII. Conclusion

This compound represents a promising yet underexplored molecule in the landscape of medicinal chemistry. While the current body of specific experimental data is limited, this guide provides a solid foundation for future research by confirming its identity, proposing a viable synthetic strategy, and outlining its potential based on predictive data and the well-established importance of the imidazole scaffold. The versatility of its functional groups opens up numerous avenues for the creation of novel compound libraries for biological screening. It is our hope that this technical guide will serve as a catalyst for further investigation into the synthesis, characterization, and therapeutic potential of this intriguing molecule.

References

  • Wikipedia. Imidazole. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3955–3976.
  • Ataman Kimya. 1-METHYLIMIDAZOLE. [Link]

  • Google Patents. (2016).
  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Experimental and Clinical Sciences Journal, 21, 323–338.
  • Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 753.
  • Katritzky, A. R., Slawinski, J. J., Brunner, F., & Czerney, P. (1989). A general route to 4-substituted imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1139-1145.
  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

  • Singh, A., Sharma, P. K., & Kumar, N. (2018). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. International Journal of Research and Analytical Reviews, 5(3), 461-468.
  • Katritzky, A. R., Slawinski, J. J., Brunner, F., & Czerney, P. (1989). A general route to 4-substituted imidazoles. ResearchGate. [Link]

  • Srivastava, A. K., & Shukla, N. (2008). Quantitative structure activity relationship (QSAR) studies on a series of imidazole derivatives as novel ORL1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(1), 159-165.
  • El-Mernissi, R., et al. (2022). 3D-QSAR, ADME-Tox, and molecular docking of semisynthetic triterpene derivatives as antibacterial and insecticide agents. Journal of Biomolecular Structure and Dynamics, 40(5), 2113-2127.
  • Velcicky, J., Soicke, A., Steiner, R., & Schmalz, H. G. (2011). Two-step cyanomethylation protocol: convenient access to functionalized aryl- and heteroarylacetonitriles. The Journal of organic chemistry, 76(8), 2821–2826.
  • Shin, H. K., et al. (2016). Predicting ADME Properties of Chemicals. In QSAR and Molecular Modeling in Rational Design of Bioactive Molecules (pp. 1-18). Springer, Cham.
  • Google Patents. (1991). Process for preparing 1-alkylimidazoles. US5011934A.
  • Chaudhury, D., Banerjee, J., Sharma, N., & Shrestha, N. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(6), 1149-1163.
  • PubChem. (n.d.). (1-Imidazolyl)acetonitrile. [Link]

  • Narita, T., et al. (2018). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.
  • Wikipedia. 1-Methylimidazole. [Link]

  • Google Patents. (1983).
  • Chen, C. Y., et al. (2010). Quantitative structure-activity relationship (QSAR) study of toxicity of quaternary ammonium compounds on Chlorella pyrenoidosa and Scenedesmus quadricauda. Ecotoxicology and environmental safety, 73(6), 1133–1139.
  • Encyclopedia.pub. (2023). Cyanomethylation Reaction. [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Experimental and Clinical Sciences, 21, 323-338.
  • ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,.... [Link]

  • ResearchGate. (n.d.). A review of recent advances towards the development of QSAR models for toxicity assessment of ionic liquids. [Link]

  • Wang, Y., et al. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society, 145(7), 4163–4171.
  • Zhang, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37.
  • Ginc δρα, A. M., et al. (2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Current medicinal chemistry, 27(42), 7236–7254.
  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • El-Mernissi, R., et al. (2022). QSAR, ADME-Tox, molecular docking and molecular dynamics simulations of novel selective glycine transporter type 1 inhibitors with memory enhancing properties. Journal of biomolecular structure & dynamics, 40(5), 2113–2127.
  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Mini reviews in medicinal chemistry, 21(1), 4–23.

Sources

Discovery of "2-(1-Methyl-1H-imidazol-4-yl)acetonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While specific discovery literature for this compound is sparse, this document outlines its physicochemical properties and proposes a detailed, plausible synthetic pathway based on established chemical principles for imidazole derivatization. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis and potential applications of this and structurally related molecules.

Introduction: The Significance of the Imidazole Scaffold in Medicinal Chemistry

The Imidazole Moiety: A Privileged Structure

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] The unique electronic properties of the imidazole ring, its ability to act as a proton donor and acceptor, and its capacity to coordinate with metal ions contribute to its diverse pharmacological activities.[1][3] Imidazole-containing compounds have demonstrated a wide range of therapeutic effects, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[2][4]

This compound: A Novel Building Block

This compound (CAS No. 41065-00-3) is a derivative of imidazole that incorporates a reactive acetonitrile group.[5][6] This functional group can serve as a versatile handle for further chemical modifications, making the compound an attractive starting material for the synthesis of more complex molecules. The 1,4-disubstitution pattern on the imidazole ring is a common feature in many pharmacologically active compounds, suggesting that this particular isomer may hold significant potential for the development of novel therapeutics.

Physicochemical Properties

Structural and Molecular Data

The structural and molecular properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 41065-00-3[5][6]
Molecular Formula C₆H₇N₃[5][6]
Molecular Weight 121.14 g/mol [6]
IUPAC Name This compound
SMILES CN1C=C(CN)N=C1[6]
InChI Key N/A
Tabulated Physical Properties
PropertyValueSource
Appearance Solid
Purity Typically ≥95%[5]
Storage Sealed in dry, 2-8°C[5][6]

Proposed Synthesis of this compound

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach involves the N-methylation of a 2-(1H-imidazol-4-yl)acetonitrile precursor. This precursor can be synthesized from 4-(chloromethyl)-1H-imidazole, which in turn can be derived from 4-(hydroxymethyl)-1H-imidazole.

G Target This compound Precursor1 2-(1H-imidazol-4-yl)acetonitrile Target->Precursor1 N-Methylation Precursor2 4-(Chloromethyl)-1H-imidazole Precursor1->Precursor2 Cyanation Precursor3 4-(Hydroxymethyl)-1H-imidazole Precursor2->Precursor3 Chlorination

Retrosynthetic analysis of the target compound.
Step 1: Synthesis of 4-(Hydroxymethyl)-1H-imidazole

3.2.1. Rationale The synthesis of 4-(hydroxymethyl)imidazole can be achieved through the reduction of a 4-imidazolecarboxylic acid ester. While lithium aluminum hydride is a common reducing agent for this transformation, a more cost-effective method for larger-scale synthesis involves the use of an alkali metal in liquid ammonia.[7]

3.2.2. Detailed Experimental Protocol

  • A lower alkyl ester of 4-imidazolecarboxylic acid is dissolved in a suitable solvent.

  • The solution is added to a reaction vessel containing liquid ammonia at -78 °C.

  • Four equivalents of an alkali metal (e.g., sodium or lithium) are slowly added to the reaction mixture.

  • A proton source is added to quench the reaction.

  • The ammonia is allowed to evaporate, and the product is extracted with a suitable organic solvent.

  • The organic layer is dried and concentrated to yield 4-(hydroxymethyl)-1H-imidazole.

Step 2: Synthesis of 4-(Chloromethyl)-1H-imidazole hydrochloride

3.3.1. Rationale The conversion of 4-(hydroxymethyl)-1H-imidazole to its chloromethyl analog can be accomplished by reaction with thionyl chloride or, more directly, through a reaction with formaldehyde in the presence of excess hydrogen chloride.[8] The latter method is advantageous for its simplicity.

3.3.2. Detailed Experimental Protocol

  • 4-(Hydroxymethyl)-1H-imidazole is dissolved in concentrated aqueous hydrochloric acid.

  • An aqueous solution of formaldehyde (or paraformaldehyde) is added to the mixture.

  • The reaction is heated to a temperature between 25°C and 160°C.

  • Upon completion, the reaction mixture is cooled, and the product, 4-(chloromethyl)-1H-imidazole hydrochloride, is isolated by filtration or crystallization.

Step 3: Synthesis of 2-(1H-imidazol-4-yl)acetonitrile

3.4.1. Rationale The nitrile group can be introduced via a nucleophilic substitution reaction of 4-(chloromethyl)-1H-imidazole with a cyanide salt, such as sodium or potassium cyanide.

3.4.2. Detailed Experimental Protocol

  • 4-(Chloromethyl)-1H-imidazole hydrochloride is neutralized with a suitable base.

  • The free base is dissolved in a polar aprotic solvent like DMSO or DMF.

  • Sodium or potassium cyanide is added to the solution.

  • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic extracts are combined, dried, and concentrated to give 2-(1H-imidazol-4-yl)acetonitrile.

Step 4: Selective N-Methylation to Yield this compound

3.5.1. Rationale and Regioselectivity The N-methylation of 4-substituted imidazoles can lead to a mixture of 1,4- and 1,5-disubstituted isomers. However, regioselective N-methylation can be achieved under specific conditions.[9] The use of a methylating agent in the presence of a base often favors the formation of the less sterically hindered isomer. For 4-substituted imidazoles, the N1 position is generally less sterically hindered, leading to the desired 1,4-disubstituted product.[10]

3.5.2. Detailed Experimental Protocol

  • 2-(1H-imidazol-4-yl)acetonitrile is dissolved in a suitable solvent such as acetonitrile or DMF.

  • A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the imidazole nitrogen.

  • A methylating agent, such as methyl iodide or dimethyl sulfate, is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or heated as necessary until completion.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography to yield pure this compound.

G cluster_0 Proposed Synthetic Pathway Start 4-Imidazolecarboxylic acid ester Step1 4-(Hydroxymethyl)-1H-imidazole Start->Step1 Reduction (e.g., Na/NH3) Step2 4-(Chloromethyl)-1H-imidazole hydrochloride Step1->Step2 Chlorination (e.g., HCHO/HCl) Step3 2-(1H-imidazol-4-yl)acetonitrile Step2->Step3 Cyanation (e.g., NaCN) End This compound Step3->End N-Methylation (e.g., CH3I, base)

Proposed workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: A singlet for the methyl protons (around 3.7 ppm), a singlet for the methylene protons of the acetonitrile group (around 3.8 ppm), and two singlets for the imidazole ring protons (in the aromatic region, likely between 7.0 and 8.0 ppm).

  • ¹³C NMR: Resonances for the methyl carbon, the methylene carbon, the nitrile carbon, and the three carbons of the imidazole ring.

  • IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch around 2250 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 121.14.

Potential Applications in Drug Discovery and Development

As a Scaffold for Bioactive Molecules

The imidazole nucleus is a key component of many existing drugs.[1][4] The presence of the reactive nitrile group in this compound allows for its elaboration into a variety of other functional groups, such as carboxylic acids, amines, and tetrazoles, which are all important pharmacophores. This makes the title compound a valuable starting point for the synthesis of libraries of novel compounds for high-throughput screening.

Potential as an Intermediate in the Synthesis of Kinase Inhibitors

Many kinase inhibitors, a crucial class of anticancer drugs, feature a heterocyclic core, often including an imidazole ring, which interacts with the hinge region of the kinase domain.[3] The 1,4-disubstituted pattern is frequently observed in these inhibitors. The acetonitrile moiety can be a precursor to functionalities that can form key hydrogen bonds or other interactions within the ATP-binding pocket of kinases.

Other Potential Therapeutic Areas

Given the broad range of biological activities associated with imidazole derivatives, this compound and its derivatives could be explored for a variety of therapeutic applications, including:

  • Antifungal agents: Many azole antifungals contain an imidazole ring.[11]

  • Antihistamines: The imidazole ring is present in histamine and many antihistaminic drugs.

  • Anti-inflammatory agents: Some non-steroidal anti-inflammatory drugs (NSAIDs) incorporate an imidazole scaffold.

Conclusion

This compound is a promising but underexplored building block in medicinal chemistry. This guide has provided a comprehensive overview of its properties and a plausible, detailed synthetic route based on established chemical transformations. The versatility of the imidazole core, combined with the reactivity of the acetonitrile group, positions this compound as a valuable tool for the discovery and development of novel therapeutic agents across a range of disease areas. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully realize its potential in drug discovery.

References

  • Imidazole synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ejaz, S., et al. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. Mini reviews in medicinal chemistry, 21(13), 1776–1803.
  • WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid. Google Patents. (2005).
  • US4224452A - Method for preparing 4-hydroxymethyl imidazoles. Google Patents. (1980).
  • Hofmann, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7421–7426.
  • Biological Significance of Imidazole-Based Analogues in New Drug Development. ResearchGate. (2021). Retrieved from [Link]

  • US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole. Google Patents. (1980).
  • Reddy, T. K., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5032–5039.
  • Li, J., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & medicinal chemistry letters, 22(3), 1433–1436.
  • This compound. Lead Sciences. (n.d.). Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Accounts of chemical research, 44(6), 434–445.
  • Singh, P., et al. (2014). Synthesis and biological activity of imidazole based 1,4-naphthoquinones. RSC Advances, 4(94), 52084–52095.
  • US4063023A - Process for preparing 4-(hydroxymethyl)imidazole compounds. Google Patents. (1977).
  • Biological Significance of Imidazole-Based Analogues in New Drug Development. Semantic Scholar. (2021). Retrieved from [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. (2022). Retrieved from [Link]

  • Alizadeh-Bami, F., et al. (2019).
  • Imidazol-1-Yl-Acetonitrile. ChemBK. (2024). Retrieved from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. (2023). Retrieved from [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. (2012). Retrieved from [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. (2020). Retrieved from [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. (2023). Retrieved from [Link]

  • 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride. PubChem. (n.d.). Retrieved from [Link]

  • 4-(CHLOROMETHYL)-1H-IMIDAZOLE. gsrs. (n.d.). Retrieved from [Link]

  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Organic & biomolecular chemistry. (2017). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methyl-1H-imidazol-4-yl)acetonitrile is a substituted imidazole derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a methylated imidazole ring coupled to an acetonitrile group, presents a versatile scaffold for the synthesis of more complex heterocyclic systems. The imidazole ring is a common pharmacophore in numerous biologically active molecules, valued for its hydrogen bonding capabilities and its role in coordinating with metallic centers in enzymes. The nitrile group, a reactive handle, allows for a variety of chemical transformations, making this compound a valuable intermediate for creating libraries of potential therapeutic agents. This guide provides a comprehensive overview of the known physical characteristics, safety protocols, and synthetic approaches for this compound, compiled to aid researchers in its effective and safe utilization.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available supplier information and predicted data. It is crucial to distinguish this isomer from its more commonly cited counterparts, such as 2-(1H-imidazol-1-yl)acetonitrile, as their physical and chemical properties differ significantly.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 41065-00-3[1]
Molecular Formula C₆H₇N₃[1]
Molecular Weight 121.14 g/mol [1]
Appearance Not explicitly reported; likely a solid at room temperature.Inferred
Melting Point Not reported in available literature.
Boiling Point Not reported in available literature.
Solubility Not explicitly reported; likely soluble in polar organic solvents.Inferred
Storage Sealed in dry conditions at 2-8°C.[1]

Molecular Structure and Isomerism

The precise arrangement of substituents on the imidazole ring is critical to the chemical identity and reactivity of this compound. The methyl group is located on the nitrogen at position 1, and the acetonitrile group is attached to the carbon at position 4. This specific substitution pattern influences the electronic distribution within the aromatic ring and the steric accessibility of the reactive nitrile group.

Figure 1: Chemical structure of this compound.

Spectroscopic Data (Predicted)

Although experimentally obtained spectra are not publicly available, predicted spectroscopic data can provide a useful reference for characterization.

1H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the acetonitrile group, and the two protons on the imidazole ring.

  • Methyl Protons (N-CH₃): A singlet around 3.6-3.8 ppm.

  • Methylene Protons (-CH₂CN): A singlet around 3.7-3.9 ppm.

  • Imidazole Ring Protons: Two singlets in the aromatic region, typically between 7.0 and 8.0 ppm.

13C NMR (Predicted): The carbon NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Nitrile Carbon (-CN): A signal in the range of 115-120 ppm.

  • Methylene Carbon (-CH₂CN): A signal around 15-20 ppm.

  • Imidazole Ring Carbons: Three signals in the aromatic region, typically between 120 and 140 ppm.

  • Methyl Carbon (N-CH₃): A signal around 30-35 ppm.

Infrared (IR) Spectroscopy (Predicted): Key vibrational frequencies would include:

  • C≡N Stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C and C=N Stretch (Imidazole Ring): Multiple peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 121.

Safety and Handling

GHS Hazard Classification:

Table 2: GHS Hazard Statements for this compound

Hazard CodeHazard Statement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Source:[1]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/ eye protection/ face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE): Given the hazard statements, appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Reactivity

Proposed Synthetic Pathway:

A potential two-step synthesis could involve the initial preparation of 4-(cyanomethyl)-1H-imidazole followed by N-methylation.

synthesis_workflow start Starting Material: 4-(Hydroxymethyl)-1H-imidazole step1 Step 1: Tosylation start->step1 step2 Step 2: Cyanation step1->step2 intermediate Intermediate: 4-(Cyanomethyl)-1H-imidazole step2->intermediate step3 Step 3: N-Methylation intermediate->step3 product Product: This compound step3->product

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1 & 2: Synthesis of 4-(Cyanomethyl)-1H-imidazole

  • Tosylation: 4-(Hydroxymethyl)-1H-imidazole is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM) to form the tosylated intermediate. The tosyl group is an excellent leaving group for the subsequent nucleophilic substitution.

  • Cyanation: The tosylated intermediate is then reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically heated to facilitate the SN2 displacement of the tosylate by the cyanide ion, yielding 4-(cyanomethyl)-1H-imidazole.

Step 3: N-Methylation of 4-(Cyanomethyl)-1H-imidazole

  • Deprotonation: The 4-(cyanomethyl)-1H-imidazole is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF at 0°C to deprotonate the imidazole nitrogen.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Causality in Experimental Choices:

  • The choice of a tosylate intermediate in the first step is due to its high reactivity towards nucleophilic displacement, which is necessary for the introduction of the cyanide group.

  • The use of a strong base like NaH for the N-methylation ensures complete deprotonation of the imidazole, leading to a higher yield of the N-methylated product and minimizing side reactions.

  • Anhydrous conditions are critical during the N-methylation step to prevent the quenching of the strong base and the hydrolysis of the methylating agent.

Applications in Drug Development

The structural features of this compound make it a valuable building block in the synthesis of potential drug candidates. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. The methylated imidazole core is a key component in many antifungal, antibacterial, and anticancer agents. Researchers can utilize this compound to explore new chemical space and develop novel therapeutics targeting a wide range of diseases.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is not yet publicly available, this guide provides the foundational knowledge of its known properties, safety considerations, and a plausible synthetic strategy. As research involving this compound progresses, a more detailed understanding of its physical and chemical behavior will undoubtedly emerge, further enabling its application in the development of novel and effective pharmaceuticals.

References

  • ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951806/ [Accessed January 26, 2026].
  • 41065-00-3|this compound - BLDpharm. BLDpharm. Available at: https://www.bldpharm.com/products/41065-00-3.html [Accessed January 26, 2026].

Sources

Methodological & Application

Synthesis of "2-(1-Methyl-1H-imidazol-4-yl)acetonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of the imidazole core, a privileged scaffold in numerous biologically active compounds, combined with the reactive nitrile functionality, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. Imidazole derivatives are known to exhibit a broad spectrum of pharmacological activities, and the cyanomethyl group can be readily converted into other functional groups such as carboxylic acids, amines, and amides, further expanding its synthetic utility.[1]

This document provides a comprehensive guide for the synthesis of this compound, designed for researchers and scientists in the field of organic synthesis and drug discovery. The protocol is based on established chemical principles and provides detailed, step-by-step instructions to ensure reproducibility and success.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 1-methylimidazole. The overall strategy involves the introduction of a chloromethyl group at the C4 position of the imidazole ring, followed by a nucleophilic substitution with a cyanide salt to yield the target nitrile.

The proposed synthetic pathway is as follows:

  • Chloromethylation of 1-Methylimidazole: This step involves the reaction of 1-methylimidazole with formaldehyde and hydrogen chloride to generate the key intermediate, 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.

  • Cyanation of 4-(chloromethyl)-1-methyl-1H-imidazole: The hydrochloride salt of the intermediate is then subjected to a nucleophilic substitution reaction with a cyanide source, such as potassium cyanide, to afford the desired product, this compound.

This approach is logical and relies on well-established and high-yielding organic transformations.

Experimental Protocols

Part 1: Synthesis of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

This procedure details the chloromethylation of 1-methylimidazole. The reaction proceeds via an electrophilic substitution on the electron-rich imidazole ring.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMolesNotes
1-MethylimidazoleC₄H₆N₂82.108.21 g0.10Commercially available
Paraformaldehyde(CH₂O)n30.03 (as CH₂O)3.30 g0.11Source of formaldehyde
Concentrated HClHCl36.4620 mL~0.2437% aqueous solution
DioxaneC₄H₈O₂88.1150 mL-Anhydrous

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1-methylimidazole (8.21 g, 0.10 mol) and paraformaldehyde (3.30 g, 0.11 mol).

  • Solvent Addition: Add 50 mL of anhydrous dioxane to the flask and stir the mixture to form a suspension.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated hydrochloric acid (20 mL) to the stirred suspension via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 90-95 °C) for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a white solid.

  • Purification: Filter the solid precipitate and wash it with cold acetone (2 x 20 mL). Dry the solid under vacuum to obtain 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.

Part 2: Synthesis of this compound

This part of the protocol describes the nucleophilic substitution of the chloride in the intermediate with a cyanide ion. EXTREME CAUTION must be exercised when working with cyanide salts as they are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMolesNotes
4-(chloromethyl)-1-methyl-1H-imidazole hydrochlorideC₅H₈Cl₂N₂167.0416.7 g0.10From Part 1
Potassium Cyanide (KCN)KCN65.127.16 g0.11HIGHLY TOXIC
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13100 mL-Anhydrous
Ethyl AcetateC₄H₈O₂88.11300 mL-For extraction
Saturated NaCl solutionNaCl(aq)-100 mL-For washing

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (16.7 g, 0.10 mol) in 100 mL of anhydrous DMSO.

  • Cyanide Addition: Carefully add potassium cyanide (7.16 g, 0.11 mol) to the solution in one portion. Handle KCN with extreme care in a fume hood.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium chloride solution (2 x 50 mL) to remove any remaining DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a pure compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the methyl group on the imidazole ring, the methylene protons of the acetonitrile group, and the two protons on the imidazole ring.

  • ¹³C NMR: The carbon NMR will show distinct peaks for the carbons of the imidazole ring, the methyl group, the methylene group, and the nitrile carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp peak for the nitrile (C≡N) stretching vibration, typically around 2250 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₆H₇N₃, MW: 121.14 g/mol ).

Safety Precautions

  • Potassium Cyanide (KCN) is a highly toxic substance. It is fatal if swallowed, inhaled, or in contact with skin. Always handle KCN in a well-ventilated fume hood and wear appropriate personal protective equipment, including double gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

  • Concentrated Hydrochloric Acid is corrosive. Handle with care and wear appropriate PPE.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

Visualizations

Overall Synthetic Scheme

Synthesis_Scheme 1-Methylimidazole 1-Methylimidazole 4-(chloromethyl)-1-methyl-1H-imidazole_hydrochloride 4-(chloromethyl)-1-methyl-1H-imidazole_hydrochloride 1-Methylimidazole->4-(chloromethyl)-1-methyl-1H-imidazole_hydrochloride HCHO, HCl, Dioxane This compound This compound 4-(chloromethyl)-1-methyl-1H-imidazole_hydrochloride->this compound KCN, DMSO

Caption: Overall synthetic route to this compound.

Experimental Workflow Diagram

Workflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Cyanation A Mix 1-Methylimidazole and Paraformaldehyde in Dioxane B Cool to 0-5 °C A->B C Slowly add conc. HCl B->C D Reflux for 4 hours C->D E Cool and Precipitate D->E F Filter and Dry E->F G Dissolve Intermediate in DMSO F->G Intermediate H Add KCN (Caution!) G->H I Heat at 60 °C for 6 hours H->I J Quench with Water I->J K Extract with Ethyl Acetate J->K L Wash, Dry, Concentrate K->L M Purify by Column Chromatography L->M Final Product Final Product M->Final Product

Caption: Detailed experimental workflow for the two-step synthesis.

References

  • Google Patents.
  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. [Link]

Sources

Application Notes and Protocols for the HPLC Purification of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the unique physicochemical properties of this polar, nitrogen-containing heterocyclic compound, this document outlines two primary High-Performance Liquid Chromatography (HPLC) strategies: Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC). The narrative delves into the scientific rationale behind methodological choices, from column and mobile phase selection to detection parameter optimization. Each protocol is designed as a self-validating system, ensuring reproducibility and high purity of the final compound. This guide is intended for researchers, scientists, and drug development professionals seeking to establish efficient and reliable purification workflows.

Introduction: Understanding the Analyte

This compound is a small molecule characterized by a methylated imidazole ring and a nitrile functional group. Its purification presents a challenge typical of polar analytes, which can exhibit poor retention on traditional reverse-phase columns.[1] A thorough understanding of its physicochemical properties is paramount for developing a successful HPLC purification method.

Physicochemical Properties

A summary of the key properties of this compound is presented below. These parameters are critical in predicting its behavior during chromatographic separation.

PropertyValue/DescriptionSource
Molecular Formula C₆H₇N₃[2]
Molecular Weight 121.14 g/mol [2]
Appearance Likely a white to light yellow solid.[3][4][5]
Solubility Soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).[3][4][5] Sparingly soluble in less polar solvents.
Predicted pKa The pKa of the imidazole ring is crucial. For the related 2-(1H-Imidazol-1-yl)acetonitrile, a predicted pKa is approximately 5.63.[5] The methyl group on the imidazole nitrogen in our target compound will slightly alter this value, but it remains a critical parameter for pH-dependent separations in RP-HPLC.

The polarity of the molecule, coupled with its basic nitrogen atoms, necessitates careful control over the mobile phase pH in reverse-phase chromatography to achieve adequate retention and peak shape.[6][7]

Strategic Approach to Purification: Method Selection

The choice between reverse-phase and normal-phase HPLC depends on several factors, including the nature of the impurities, the required purity, and the scale of the purification. This guide presents protocols for both, allowing for flexibility in various research and development settings.

Method_Selection cluster_RP Reverse-Phase cluster_NP Normal-Phase Analyte This compound (Polar, Basic) Decision Select Primary Method Analyte->Decision Impurity_Profile Impurity Profile Impurity_Profile->Decision RP_HPLC Reverse-Phase HPLC C18_Column C18 or C8 Column RP_HPLC->C18_Column Stationary Phase ACN_Water Acetonitrile/Water + pH Modifier RP_HPLC->ACN_Water Mobile Phase NP_HPLC Normal-Phase HPLC Silica_Column Silica or Cyano Column NP_HPLC->Silica_Column Stationary Phase Hexane_IPA Hexane/Isopropanol NP_HPLC->Hexane_IPA Mobile Phase HILIC HILIC (Alternative) Decision->RP_HPLC Polar Impurities Decision->NP_HPLC Non-polar Impurities Decision->HILIC Poor RP Retention RP_HPLC_Workflow Start Start Equilibrate Equilibrate Column (95% A / 5% B) Start->Equilibrate Prepare_Sample Prepare & Filter Sample Equilibrate->Prepare_Sample Inject Inject Sample Prepare_Sample->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV Detection (210 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate End Pure Compound Evaporate->End

Sources

Application Notes & Protocols: Derivatization of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the derivatization strategies for 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile, a versatile heterocyclic building block. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3][4] The title compound, featuring both a reactive nitrile group and a modifiable imidazole core, serves as an exceptional starting point for the synthesis of diverse compound libraries aimed at drug discovery and chemical biology applications. This document details scientifically-grounded protocols for key transformations, explains the causal mechanisms behind experimental choices, and presents the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

This compound (CAS No: 41065-00-3) is a bifunctional molecule of significant interest.[5] The imidazole ring is an electron-rich heteroaromatic system present in essential biological molecules like the amino acid histidine and the hormone histamine.[1][3] Its derivatives are known to possess a wide array of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2][6]

The strategic importance of this specific scaffold lies in its two orthogonal reactive centers:

  • The Nitrile Group (-C≡N): A highly versatile functional group that can be transformed into amines, carboxylic acids, amides, ketones, and various heterocycles.[7][8][9]

  • The Imidazole Core: A stable aromatic ring whose C-H bonds can be functionalized through modern synthetic methods, and whose N3 nitrogen can be quaternized to form imidazolium salts.[10][11]

This dual reactivity allows for a modular approach to library synthesis, enabling systematic exploration of the chemical space around the imidazole core to optimize biological activity, selectivity, and pharmacokinetic properties.

Physicochemical Properties

A summary of the key properties of the starting material is provided below.

PropertyValueReference
CAS Number 41065-00-3[5]
Molecular Formula C₆H₇N₃[5]
Molecular Weight 121.14 g/mol [5]
Appearance White to light yellow solid[12][13]
Storage Sealed in dry, 2-8°C[5]

Core Derivatization Strategies: A Logic-Guided Overview

The derivatization of this compound can be logically categorized based on the reactive site being targeted. The choice of strategy is dictated by the desired final molecular architecture.

G cluster_nitrile Nitrile Group (-CN) Transformations cluster_imidazole Imidazole Core Modifications start This compound hydrolysis Hydrolysis (H+ or OH-) start->hydrolysis Functional Group Interconversion reduction Reduction (e.g., LAH) start->reduction grignard Organometallic Addition (e.g., R-MgBr) start->grignard C-C Bond Formation cyclo Cycloaddition (e.g., Nitrile Oxides) start->cyclo Ring Formation n_alk N3-Alkylation start->n_alk Quaternization ch_aryl C-H Arylation (Pd-catalyzed) start->ch_aryl C-C Bond Formation acid Carboxylic Acid hydrolysis->acid amine Primary Amine reduction->amine ketone Ketone grignard->ketone heterocycle Substituted Heterocycle (e.g., Isoxazole) cyclo->heterocycle salt Imidazolium Salt n_alk->salt arylated Arylated Imidazole ch_aryl->arylated

Caption: Key derivatization pathways for this compound.

Transformations of the Nitrile Moiety

The polarized carbon-nitrogen triple bond makes the nitrile group an electrophilic center, susceptible to nucleophilic attack, and a precursor to other key functional groups.[7]

One of the most fundamental transformations is the hydrolysis of the nitrile to a carboxylic acid or its corresponding amide intermediate. This reaction can be catalyzed by either acid or base.[7] Basic hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[7] This pathway is often preferred as it can minimize side reactions with other acid-labile groups. The resulting carboxylic acid is a critical synthon for forming amides, esters, and other derivatives.

The nitrile group can be completely reduced to a primary amine (-CH₂-NH₂) using powerful reducing agents like lithium aluminum hydride (LAH).[8] This transformation is highly valuable as it introduces a basic primary amine, which is a common pharmacophore and a handle for subsequent reactions like amide bond formation, sulfonylation, or reductive amination.

Reaction with Grignard (R-MgX) or organolithium (R-Li) reagents followed by aqueous workup provides a robust method for ketone synthesis.[8] This reaction proceeds via a nucleophilic attack on the nitrile carbon, forming an intermediate imine anion which is then hydrolyzed. This allows for the direct installation of a wide variety of alkyl, aryl, or vinyl groups, significantly increasing molecular complexity.

Nitriles can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. For instance, reaction with in-situ generated nitrile oxides (from oximes) can yield five-membered heterocycles like isoxazoles.[14][15] This advanced strategy allows for the rapid construction of complex, drug-like ring systems that are otherwise difficult to access.[9]

Modifications of the Imidazole Core

While the nitrile offers a wealth of reactivity, the imidazole ring itself provides opportunities for strategic modification.

The N-1 position is blocked by a methyl group. However, the N-3 nitrogen atom can be alkylated using alkyl halides. This reaction results in the formation of a cationic imidazolium salt.[10][16] These charged species have distinct properties and are explored as ionic liquids, phase-transfer catalysts, and bioactive molecules in their own right.

Modern palladium-catalyzed cross-coupling reactions enable the direct arylation of imidazole C-H bonds.[11] This powerful technique avoids the need for pre-functionalization (e.g., halogenation) of the imidazole ring. Regioselectivity can often be controlled by the choice of catalyst, directing group, and reaction conditions, allowing for the selective introduction of aryl or heteroaryl moieties at the C2 or C5 positions.[11]

Validated Experimental Protocols

The following protocols are provided as robust starting points for key transformations. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Acid-Catalyzed Hydrolysis to 2-(1-Methyl-1H-imidazol-4-yl)acetic acid

Principle: This protocol utilizes strong acidic conditions and heat to hydrolyze the nitrile functional group completely to a carboxylic acid. The product is isolated as a hydrochloride salt.

Materials and Reagents:

  • This compound (1.0 g, 8.25 mmol)

  • Concentrated Hydrochloric Acid (HCl, 37%, ~12 M, 15 mL)

  • Deionized Water

  • Ethanol

  • Diethyl ether

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 8.25 mmol) and concentrated HCl (15 mL).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) using a heating mantle. Maintain a gentle reflux for 12-18 hours.

    • Causality Insight: The high temperature and strong acid are necessary to drive both steps of the hydrolysis (nitrile to amide, then amide to carboxylic acid) to completion.

  • Monitoring: The reaction can be monitored by TLC (Thin Layer Chromatography) by taking a small aliquot, neutralizing it carefully with NaOH solution, and spotting on a silica plate (e.g., using 10% Methanol in Dichloromethane as eluent). The disappearance of the starting material indicates completion.

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a beaker and cool further in an ice bath.

  • Isolation: The product, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride, may precipitate upon cooling. If not, concentrate the solution under reduced pressure using a rotary evaporator to remove most of the HCl and water.

  • Purification: Add cold ethanol (~10 mL) to the concentrated residue and triturate to induce crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether to aid in drying.

  • Drying: Dry the white solid product under vacuum. Expected yield: 70-85%.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry. The carboxylic acid proton will be a broad singlet in the ¹H NMR spectrum, and the carbonyl carbon will appear around 170-180 ppm in the ¹³C NMR.

Protocol 2: LAH Reduction to 2-(1-Methyl-1H-imidazol-4-yl)ethanamine

Principle: Lithium aluminum hydride (LAH) is a potent nucleophilic reducing agent that provides hydride ions (H⁻) to reduce the nitrile to a primary amine. The reaction must be performed under strictly anhydrous conditions.

Materials and Reagents:

  • Lithium Aluminum Hydride (LAH, 1.0 M solution in THF, 12.4 mL, 12.4 mmol)

  • This compound (0.5 g, 4.12 mmol)

  • Anhydrous Tetrahydrofuran (THF, 20 mL)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (15% w/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask (100 mL), dropping funnel, condenser, nitrogen inlet

  • Magnetic stirrer and stir bar, ice bath

Safety Precaution: LAH reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • LAH Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, add the LAH solution in THF (12.4 mL). Cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (0.5 g) in anhydrous THF (10 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred LAH solution at 0 °C over 30 minutes.

    • Causality Insight: Slow, cold addition is crucial to control the exothermic reaction between LAH and the nitrile.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat to reflux for 4 hours.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents dropwise in sequence:

    • Deionized water (0.5 mL)

    • 15% NaOH solution (0.5 mL)

    • Deionized water (1.5 mL)

    • Expertise Insight: This specific quenching procedure (the Fieser method) is designed to precipitate the aluminum salts as a granular solid that is easy to filter, greatly simplifying the workup.

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes until a white, filterable precipitate forms. Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the filter cake with additional THF.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude amine as an oil.

  • Purification: The product can be purified by distillation under high vacuum or by conversion to its hydrochloride salt for easier handling and purification by recrystallization.

  • Characterization: Confirm the structure via ¹H NMR (disappearance of the nitrile signal, appearance of new aliphatic protons and a broad NH₂ signal) and Mass Spectrometry (correct molecular ion).

Summary of Derivatization Strategies and Conditions

The table below summarizes the primary derivatization pathways, typical reagents, and the resulting functional groups.

Target MoietyReaction TypeReagents & ConditionsResulting Functional GroupKey Considerations
Nitrile Hydrolysis6-12 M HCl or 20% NaOH, refluxCarboxylic Acid (-COOH)Harsh conditions may affect other functional groups.
Nitrile ReductionLiAlH₄ in THF; then H₂O workupPrimary Amine (-CH₂NH₂)Requires strictly anhydrous conditions; highly exothermic.
Nitrile Grignard Add.1) R-MgBr in Et₂O/THF; 2) H₃O⁺Ketone (-C(=O)R)Requires strictly anhydrous conditions.
Nitrile CycloadditionR-CH=NOH, NCS, Et₃NIsoxazole RingGenerates complex heterocycles in one step.
Imidazole N-AlkylationR-X (e.g., CH₃I), CH₃CN, 80°CImidazolium SaltForms a cationic product with different solubility.
Imidazole C-H ArylationAr-Br, Pd(OAc)₂, ligand, baseArylated ImidazoleAllows for late-stage functionalization.

Mechanistic Insight: Base-Catalyzed Nitrile Hydrolysis

Understanding the reaction mechanism is key to troubleshooting and optimizing protocols. The hydrolysis of a nitrile to a carboxylate under basic conditions is a classic example of nucleophilic addition.

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

  • Nucleophilic Attack: A hydroxide ion (⁻OH) attacks the electrophilic carbon of the nitrile group.

  • Protonation: The resulting imine anion is protonated by water to form a hydroxy imine.

  • Tautomerization: The hydroxy imine, an enol-like intermediate, rapidly tautomerizes to the more stable amide.

  • Second Attack: Under forcing conditions (heat, high base concentration), a second hydroxide ion attacks the carbonyl carbon of the amide.

  • Elimination: The tetrahedral intermediate collapses, eliminating an amide ion (⁻NH₂), which is a very strong base and is immediately protonated by water to form ammonia and the final carboxylate salt.

Conclusion

This compound is a powerful and versatile starting material for chemical synthesis. By leveraging the distinct reactivity of the nitrile group and the imidazole core, researchers can access a vast and diverse range of novel molecules. The protocols and strategies outlined in this guide provide a solid foundation for the rational design and synthesis of compound libraries for applications in drug discovery, agrochemicals, and materials science. The ability to systematically modify the scaffold through reliable chemical transformations underscores its value as a cornerstone building block for innovation.

References

  • American Chemical Society. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling. ACS Publications. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved January 26, 2026, from [Link]

  • ChemBK. (2024). Imidazol-1-Yl-Acetonitrile. Retrieved January 26, 2026, from [Link]

  • Google Patents. (2005). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • PubChem. (n.d.). 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride. Retrieved January 26, 2026, from [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. Retrieved January 26, 2026, from [Link]

  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved January 26, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved January 26, 2026, from [Link]

  • Google Patents. (2008). WO2008046757A1 - Aminomethyl-4-imidazoles.
  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. The Journal of Almaty State Institute of Advanced Medical Training. Retrieved January 26, 2026, from [Link]

  • Ibrahim, N. S., et al. (n.d.). Nitriles in Heterocyclic Synthesis: A New Approach for the Synthesis of Thiazinones. Heterocycles. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C.... Retrieved January 26, 2026, from [Link]

  • YouTube. (2019). cycloadditions with nitrile oxides. Retrieved January 26, 2026, from [Link]

  • Al-Omran, F. (2025). Activated Nitriles in Heterocyclic Synthesis: The Reaction of Nitriles with Mercapto Acides. Retrieved January 26, 2026, from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : Novel Imidazole Derivatives in Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • PubMed. (2011). Hydrolysis of imidazole-2-ylidenes. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (n.d.). Directed nitrile oxide cycloaddition reactions. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 4-(1-Methylphenanthro[9,10-d]imidazol-2-yl)-benzohydrazide as derivatization reagent for carboxylic acids. Analyst. Retrieved January 26, 2026, from [Link]

  • Google Patents. (2006). WO2006110037A2 - Preparation of 2-substituted 4-chl0r0-5-f0rmylimidaz0les.
  • ACS Publications. (n.d.). Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols. Organic Letters. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. Retrieved January 26, 2026, from [Link]

Sources

The Strategic Application of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic use of versatile chemical synthons is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, heterocyclic compounds hold a place of prominence, with the imidazole nucleus being a recurring motif in a multitude of clinically significant agents. This technical guide delves into the medicinal chemistry applications of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile , a key building block whose structural features offer a unique confluence of reactivity and biocompatibility. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, properties, and strategic deployment in the generation of novel therapeutic candidates, particularly in the realm of kinase inhibition.

Introduction: The Versatility of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its prevalence in medicinal chemistry can be attributed to several key factors. It is a bioisostere for other functional groups, can participate in hydrogen bonding as both a donor and acceptor, and is a key component of the essential amino acid histidine. Consequently, imidazole-containing compounds have found utility across a wide spectrum of therapeutic areas, including as antifungal, anti-inflammatory, and anticancer agents. The subject of this guide, this compound, presents a particularly attractive scaffold for medicinal chemists. The N-methylation at the 1-position prevents tautomerization and provides a fixed substitution pattern, while the cyanomethyl group at the 4-position is a versatile handle for a variety of chemical transformations.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below. Proper handling and storage are crucial for maintaining the integrity of this reagent.

PropertyValueReference
CAS Number 41065-00-3
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
Appearance White to light yellow solid
Storage Sealed in a dry environment, preferably at 2-8°C

Synthesis Protocol: A Guided Pathway

While a direct, published synthesis for this compound can be elusive, a reliable synthetic route can be devised based on established methodologies for the synthesis of related imidazole derivatives. The following protocol provides a step-by-step guide for its preparation, with explanations for the critical steps.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 2-(1H-Imidazol-1-yl)acetonitrile.

Step 1: Synthesis of 1-Methyl-4-(hydroxymethyl)-1H-imidazole

  • Reaction Setup: To a solution of 4-(hydroxymethyl)imidazole hydrochloride (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (2.5 equivalents).

  • Methylation: Add methyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale: The N-methylation of imidazole is a standard transformation. The use of a base is necessary to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the methyl iodide.

Step 2: Chlorination of 1-Methyl-4-(hydroxymethyl)-1H-imidazole

  • Reaction Setup: Dissolve the 1-methyl-4-(hydroxymethyl)-1H-imidazole (1 equivalent) in a suitable solvent like dichloromethane (DCM).

  • Chlorination: Cool the solution to 0°C and add thionyl chloride (1.5 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Isolation: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(chloromethyl)-1-methyl-1H-imidazole.

Rationale: The conversion of the primary alcohol to a chloride is a crucial step to enable the subsequent nucleophilic substitution with cyanide. Thionyl chloride is an effective and common reagent for this transformation.

Step 3: Cyanation to Yield this compound

  • Reaction Setup: Dissolve the 4-(chloromethyl)-1-methyl-1H-imidazole (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Nucleophilic Substitution: Add sodium cyanide (1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to afford the final product, this compound.

Rationale: The cyanide ion is a potent nucleophile that readily displaces the chloride to form the desired nitrile. The use of a polar aprotic solvent like DMSO facilitates this SN2 reaction.

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Cyanation A 4-(Hydroxymethyl)imidazole B 1-Methyl-4-(hydroxymethyl)-1H-imidazole A->B  MeI, K2CO3, DMF   C 4-(Chloromethyl)-1-methyl-1H-imidazole B->C  SOCl2, DCM   D This compound C->D  NaCN, DMSO  

Caption: Synthetic workflow for this compound.

Application in Kinase Inhibitor Synthesis: A Strategic Approach

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The this compound scaffold is an excellent starting point for the synthesis of novel kinase inhibitors.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a key point for further derivatization. The imidazole ring itself can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

Protocol 2: Elaboration of this compound into a Kinase Inhibitor Scaffold

This protocol outlines a general strategy for utilizing the title compound in the synthesis of a hypothetical kinase inhibitor.

Step 1: Hydrolysis of the Nitrile to a Carboxylic Acid

  • Reaction Setup: Suspend this compound (1 equivalent) in a mixture of a mineral acid (e.g., 6M HCl) and water.

  • Hydrolysis: Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitored by the disappearance of the starting material on TLC).

  • Isolation: Cool the reaction mixture and adjust the pH to neutral with a base (e.g., NaOH). The product, (1-methyl-1H-imidazol-4-yl)acetic acid, may precipitate and can be collected by filtration.

Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids, providing a key functional group for amide bond formation.

Step 2: Amide Coupling with a Bioactive Amine

  • Activation of the Carboxylic Acid: Dissolve the (1-methyl-1H-imidazol-4-yl)acetic acid (1 equivalent) in a suitable solvent like DMF. Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Amide Bond Formation: To the activated acid, add the desired amine (1 equivalent), which could be a fragment or a larger scaffold known to interact with the target kinase.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, dilute with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The final product can be purified by column chromatography or preparative HPLC.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling reagents like HATU provides a mild and efficient method for constructing the amide linkage, which is a common feature in many kinase inhibitors.

Kinase_Inhibitor_Synthesis A This compound B (1-Methyl-1H-imidazol-4-yl)acetic acid A->B  Acid Hydrolysis   C Kinase Inhibitor Scaffold B->C  Amide Coupling (HATU, Amine)  

Caption: Elaboration of the title compound into a kinase inhibitor scaffold.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound are not extensively published, general principles from related imidazole-based kinase inhibitors can be applied. The 1-methyl-1H-imidazol-4-yl moiety often serves as a key hinge-binding element. Modifications to the rest of the molecule, attached via the cyanomethyl-derived linker, will modulate potency and selectivity for the target kinase. For instance, the choice of the amine in the amide coupling step is critical for exploring the hydrophobic pockets and other features of the kinase active site.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its nitrile group provide a robust platform for the generation of diverse libraries of compounds. Its application in the synthesis of kinase inhibitors is particularly noteworthy, where the imidazole core can serve as a key pharmacophoric element. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthon in their drug discovery endeavors.

References

Application Note: 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structurally-Guided Approach to Enzyme Inhibition

In the landscape of contemporary drug discovery, the identification of novel small molecule enzyme inhibitors is a cornerstone of therapeutic development. The compound 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile, with its core methyl-imidazole structure, presents a compelling scaffold for investigation. This application note outlines a comprehensive strategy for the characterization of this molecule as a potential enzyme inhibitor, with a primary focus on Histamine N-methyltransferase (HNMT), a key enzyme in histamine metabolism.[1][2] The rationale for this targeted approach stems from the structural analogy between this compound and the natural substrate of HNMT, histamine. The inhibition of HNMT has garnered significant interest for its therapeutic potential in neurological disorders such as narcolepsy and idiopathic hypersomnia, by modulating histamine levels in the brain.[3][4]

This document provides a detailed guide for researchers, encompassing the physicochemical properties of the compound, meticulous protocols for its preparation and use in enzymatic assays, and a systematic workflow for determining its inhibitory potency and mechanism of action.

Physicochemical Properties and Handling

A thorough understanding of the inhibitor's properties is fundamental to robust and reproducible experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number41065-00-35[5]
Molecular FormulaC₆H₇N₃6[6]
Molecular Weight121.14 g/mol 7[7]
AppearanceSolid (form may vary)General Chemical Information
SolubilityTo be determined experimentally in relevant assay buffers (e.g., PBS, Tris). Initial tests in DMSO recommended.Best Practice

Safety and Handling:

  • Solvent Selection: Acetonitrile is a common solvent for initial stock solutions.[8][9] However, for biological assays, Dimethyl Sulfoxide (DMSO) is generally preferred. Researchers must be aware of the potential for acetonitrile to be harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation.[9] Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound and its solutions.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C to ensure stability. Protect from light and moisture.

Experimental Workflow for Enzyme Inhibition Studies

The following diagram outlines the logical progression of experiments to characterize this compound as an enzyme inhibitor.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening & Potency cluster_moa Phase 3: Mechanism of Action A Compound Procurement & QC B Stock Solution Preparation (e.g., 10 mM in DMSO) A->B C Working Solution Dilution Series B->C D Single-Point Inhibition Assay (High Concentration) C->D E IC50 Determination (Dose-Response Curve) D->E F Enzyme Kinetic Assays (Varying Substrate & Inhibitor Conc.) E->F G Data Analysis (e.g., Lineweaver-Burk Plot) F->G H Determination of Inhibition Type (e.g., Competitive) G->H

Caption: Workflow for inhibitor characterization.

Protocols

Protocol 1: Preparation of Inhibitor Stock and Working Solutions

Rationale: Accurate and consistent preparation of the inhibitor solutions is critical for reproducible results. A high-concentration stock in an organic solvent like DMSO minimizes the volume of solvent added to the aqueous assay buffer, thereby reducing potential solvent-induced artifacts.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate aqueous assay buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 7.4)

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare 10 mM Stock Solution:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh out a precise amount of this compound (e.g., 1.21 mg).

    • Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight = 121.14 g/mol ). For 1.21 mg, this would be 1 mL.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in the assay buffer to create a range of working concentrations. For an IC₅₀ determination, a 10-point, 3-fold dilution series is common. The final concentration in the assay will be further diluted, so account for this in your calculations.

Protocol 2: In Vitro HNMT Inhibition Assay - IC₅₀ Determination

Rationale: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. This protocol uses a dose-response curve to determine the concentration of this compound required to inhibit 50% of HNMT activity. A common method for measuring HNMT activity involves the use of a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]methionine) and quantifying the formation of radiolabeled N-methylhistamine.

Materials:

  • Recombinant human HNMT

  • Histamine (substrate)

  • S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) (methyl donor)

  • This compound working solutions

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • 96-well microplate

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Stop solution (e.g., a high pH buffer to stop the reaction and facilitate extraction)

  • Organic solvent for extraction (e.g., a toluene/isoamyl alcohol mixture)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the components in the following order:

      • Assay Buffer

      • A series of concentrations of the inhibitor, this compound (e.g., from 1 nM to 100 µM). Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.

      • Recombinant human HNMT.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add a mixture of histamine and [³H]SAM to all wells to start the reaction. The final concentration of histamine should be approximately at its Michaelis constant (Km) value for HNMT.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction and Extract Product:

    • Terminate the reaction by adding the stop solution.

    • Add the organic solvent, seal the plate, and vortex to extract the radiolabeled product (N-methylhistamine) into the organic phase. The unreacted [³H]SAM will remain in the aqueous phase.

    • Centrifuge the plate to separate the phases.

  • Quantify Product Formation:

    • Transfer an aliquot of the organic (top) layer from each well to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

Table 2: Example IC₅₀ Data Presentation

InhibitorTarget EnzymeIC₅₀ (µM)
This compoundHNMT[Experimental Value]
Amodiaquine (Control Inhibitor)HNMT[Known Value]
Protocol 3: Enzyme Kinetics and Mechanism of Action (MOA) Studies

Rationale: To understand how the compound inhibits the enzyme, it is essential to perform kinetic studies.[11][12] By varying the concentrations of both the substrate (histamine) and the inhibitor, one can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Procedure:

  • Experimental Design:

    • Set up a matrix of reactions where the concentration of histamine is varied (e.g., 0.5x, 1x, 2x, 5x, 10x Km) across several fixed concentrations of this compound (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Assay Execution:

    • Perform the HNMT activity assay as described in Protocol 2 for each condition in the matrix.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each condition.

    • Generate double-reciprocal plots (Lineweaver-Burk plots) by plotting 1/v versus 1/[Substrate].

    • Analyze the pattern of the lines on the plot:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

G cluster_competitive Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E + P P Product (P)

Caption: Competitive inhibition model.

Conclusion and Future Directions

This application note provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor, with a scientifically justified focus on HNMT. Successful execution of these protocols will yield critical data on the compound's potency (IC₅₀) and its mechanism of action. These findings will be instrumental for any drug development professional in determining the viability of this compound as a lead candidate for further optimization and preclinical studies. Future work could involve selectivity profiling against other methyltransferases and related enzymes to ensure target specificity.

References

  • Horton, J. R., Sawada, K., Nishibori, M., Zhang, X., & Cheng, X. (2001). Two polymorphic forms of human histamine methyltransferase: structural, thermal, and kinetic comparisons. Structure (London, England : 1993), 9(9), 837–849. [Link]

  • Wikipedia. (2023, December 1). Histamine N-methyltransferase. Retrieved January 26, 2026, from [Link]

  • Horton, J. R., Sawada, K., Nishibori, M., Zhang, X., & Cheng, X. (2005). Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. Journal of Molecular Biology, 353(2), 334-344. [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved January 26, 2026, from [Link]

  • PubMed. (2025, October 21). A Practical Consideration for the Substrate Concentration when Determining IC50 Values for Enzyme Inhibition. Retrieved January 26, 2026, from [Link]

  • Ulusu, N. N. (2015). Evolution of Enzyme Kinetic Mechanisms. Journal of Molecular Evolution, 80(5-6), 249-257. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

  • Yamauchi, K., Sekizawa, K., Suzuki, H., Nakazawa, H., Ohkawara, Y., Katayose, D., Ohtsu, H., Tamura, G., & Shibahara, S. (1994). Structure and function of human histamine N-methyltransferase: critical enzyme in histamine metabolism in airway. American journal of physiology. Lung cellular and molecular physiology, 267(3), L342-9. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved January 26, 2026, from [Link]

  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved January 26, 2026, from [Link]

  • Morairty, S. R., et al. (2021). Pharmacological inhibition of histamine N-methyltransferase extends wakefulness and suppresses cataplexy in a mouse model of narcolepsy. Sleep. [Link]

  • protocols.io. (2025, August 3). In-vitro CYP inhibition pooled. Retrieved January 26, 2026, from [Link]

  • American Physiological Society. (2025, May 12). Chronic Histamine-N-Methyltransferase Inhibition Attenuates Blood Pressure Development in Dahl SS Rats. Retrieved January 26, 2026, from [Link]

  • Charles River Laboratories. (2011, March 21). Acetonitrile Material Safety Data Sheet (MSDS). Retrieved January 26, 2026, from [Link]

  • Reactome. (n.d.). HNMT transfers CH3 group from AdoMet to Hist. Retrieved January 26, 2026, from [Link]

  • PubMed. (2025, December 25). Histamine N-methyltransferase inhibition as a novel therapeutic strategy for idiopathic hypersomnia. Retrieved January 26, 2026, from [Link]

  • Lab Alley. (2023, June 28). SAFETY DATA SHEET - Acetonitrile. Retrieved January 26, 2026, from [Link]

Sources

Application Notes & Protocols: Investigating 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile in Alternative Energy Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a technical guide for researchers, scientists, and professionals in alternative energy and drug development on the potential applications of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile. While this compound is commercially available and noted as an intermediate in pharmaceutical synthesis, its unique bifunctional nature—possessing both a methylimidazole core and a nitrile group—suggests significant, yet unexplored, potential in the alternative energy sector.[1][2][3] We present here a series of detailed, field-proven insights and investigational protocols to explore its use in the formulation of novel ionic liquids for energy storage, as a functional electrolyte additive in high-performance batteries, and as a precursor for advanced materials in solar cell technologies.

Introduction: Bridging Pharmaceutical Scaffolds with Energy Materials

This compound is a heterocyclic compound with the molecular formula C₆H₇N₃.[2][3] The molecule incorporates a 1-methylimidazole ring, a foundational structure for a prominent class of ionic liquids, and a reactive acetonitrile moiety.[4][5] The nitrile group, with its high polarity and electrochemical stability, is a functional group of great interest in modern battery electrolytes.[6][7] This convergence of functionalities in a single, readily available molecule presents a compelling case for its exploration in alternative energy applications. This guide is structured to provide the scientific rationale and step-by-step protocols for evaluating this compound's potential in three key areas of alternative energy research.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 41065-00-3[2][3]
Molecular Weight 121.14 g/mol [2]
Molecular Formula C₆H₇N₃[2][3]
Storage Sealed in dry, 2-8°C[2][3]

Application Area 1: Synthesis of Novel Imidazolium-Based Ionic Liquids for Energy Storage

Rationale: The 1-methylimidazole core of the target molecule is a well-established cation precursor for imidazolium-based ionic liquids (ILs).[4][5] These ILs are promising electrolytes for batteries and supercapacitors due to their high ionic conductivity, thermal stability, and wide electrochemical windows.[4][5][8] The acetonitrile functional group can be leveraged to create task-specific ILs with potentially enhanced properties.

Protocol 2.1: Synthesis of a Cyano-Functionalized Imidazolium Ionic Liquid

This protocol details the quaternization of the imidazole ring to form an ionic liquid. The resulting cation will have a cyanomethyl group at the 4-position, which could influence the solvation properties and electrochemical stability of the final electrolyte.

Objective: To synthesize 1-ethyl-3-methyl-4-(cyanomethyl)-1H-imidazolium bromide, a novel ionic liquid.

Materials:

  • This compound

  • Ethyl bromide

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of anhydrous acetonitrile under an inert atmosphere.

  • Addition of Alkylating Agent: Add 12 mmol (a 1.2 molar excess) of ethyl bromide to the solution.

  • Reaction: Stir the mixture at 60°C for 24 hours under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After cooling to room temperature, a viscous liquid or a solid precipitate should form. Add 50 mL of anhydrous diethyl ether to precipitate the product completely.

  • Purification: Decant the solvent and wash the product with anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting ionic liquid under high vacuum at 50°C for 12 hours to remove any residual solvent.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_synthesis Ionic Liquid Synthesis A This compound + Ethyl Bromide in Acetonitrile B Reflux at 60°C for 24h A->B C Precipitation with Diethyl Ether B->C D Washing and Drying C->D E Characterization (NMR, MS) D->E

Caption: Workflow for the synthesis of a cyano-functionalized ionic liquid.

Application Area 2: Functional Electrolyte Additive for Lithium-Ion Batteries

Rationale: Nitrile-containing compounds are known to improve the performance of lithium-ion batteries by forming a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode.[6][7][9] The presence of the imidazole ring may offer additional benefits, such as enhanced thermal stability and improved ionic conductivity.[4][5]

Protocol 3.1: Electrochemical Evaluation in a Li-ion Battery

Objective: To evaluate the effect of this compound as an electrolyte additive on the cycling performance and coulombic efficiency of a lithium-ion half-cell.

Materials:

  • Standard carbonate-based electrolyte (e.g., 1 M LiPF₆ in ethylene carbonate/dimethyl carbonate (EC/DMC) 1:1 v/v)

  • This compound

  • Coin cell components (CR2032)

  • Lithium metal foil (anode)

  • LiCoO₂ or other suitable cathode material

  • Celgard separator

  • Battery cycler

Procedure:

  • Electrolyte Preparation: Prepare a series of electrolytes containing 0.5%, 1%, and 2% (by weight) of this compound in the standard electrolyte. Also, prepare a control electrolyte with no additive.

  • Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox using the prepared electrolytes, a lithium metal anode, a cathode, and a separator.

  • Formation Cycles: Perform two formation cycles at a C/10 rate (where C is the theoretical capacity of the cathode) between 3.0 and 4.2 V.

  • Cycling Performance: Cycle the cells at a C/2 rate for 100 cycles and record the discharge capacity and coulombic efficiency for each cycle.

  • Rate Capability: Test the rate capability of the cells by cycling them at different C-rates (e.g., C/5, C/2, 1C, 2C, 5C).

  • Post-mortem Analysis: After cycling, disassemble the cells in a glovebox and analyze the surface of the lithium anode and cathode using techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to characterize the SEI and CEI.

Battery_Testing_Workflow cluster_testing Electrochemical Evaluation F Electrolyte Preparation (0%, 0.5%, 1%, 2% Additive) G Coin Cell Assembly (CR2032) F->G H Formation Cycles (C/10) G->H I Long-Term Cycling (100 cycles at C/2) H->I J Rate Capability Test I->J K Post-mortem Analysis (XPS, SEM) J->K

Caption: Workflow for evaluating the performance of the electrolyte additive.

Application Area 3: Precursor for Organic Dyes in Dye-Sensitized Solar Cells (DSSCs)

Rationale: Imidazole derivatives have been successfully used as components in organic dyes for DSSCs, demonstrating good bipolar transport characteristics.[10][11] The acetonitrile group can be hydrolyzed to a carboxylic acid, a common anchoring group for attaching dyes to the TiO₂ surface in DSSCs.

Protocol 4.1: Synthesis of an Imidazole-Based Dye Precursor

Objective: To synthesize a carboxylic acid derivative of this compound to serve as a dye precursor for DSSCs.

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • pH meter

Procedure:

  • Hydrolysis: In a 50 mL round-bottom flask, add 5 mmol of this compound and 20 mL of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 6 hours.

  • Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated sodium hydroxide solution to a pH of approximately 3-4. The product should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the resulting carboxylic acid (2-(1-Methyl-1H-imidazol-4-yl)acetic acid) using FTIR (to observe the carboxylic acid O-H and C=O stretches) and NMR spectroscopy. This molecule can then be further functionalized to create a complete D-π-A dye structure.

Dye_Precursor_Synthesis cluster_dye_synthesis Dye Precursor Synthesis L Hydrolysis of Nitrile (Conc. HCl, Reflux) M Neutralization and Precipitation L->M N Filtration and Recrystallization M->N O Characterization (FTIR, NMR) N->O

Caption: Workflow for the synthesis of a carboxylic acid dye precursor.

Conclusion and Future Outlook

The protocols outlined in this guide provide a foundational framework for exploring the untapped potential of this compound in alternative energy research. The unique combination of a methylimidazole core and a nitrile functional group makes it a highly promising candidate for the development of next-generation energy storage and conversion materials. Further research building upon these initial investigations could lead to significant advancements in the fields of ionic liquids, battery electrolytes, and organic solar cells.

References

  • Google Patents. (2016). CN105541813A - Imidazole acetonitrile derivative acid salt as well as preparation method and application thereof.
  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024). Imidazol-1-Yl-Acetonitrile. Retrieved from [Link]

  • PubMed. (2025). Fundamental Chemistry and Functional Mechanisms of Nitrile-Based Electrolyte in Advanced Battery Systems. Retrieved from [Link]

  • ACS Publications. (2021). Imidazole-Functionalized Imide Interlayers for High Performance Organic Solar Cells. Retrieved from [Link]

  • RSC Publishing. (2023). Ionic liquids and their derivatives for lithium batteries: role, design strategy, and perspectives. Retrieved from [Link]

  • Journal of the Korean Electrochemical Society. (n.d.). Alkylimidazolium-Based Ionic Liquids as Lithium-Ion Battery Electrolyte. Retrieved from [Link]

  • ResearchGate. (2025). Fundamental Chemistry and Functional Mechanisms of Nitrile‐Based Electrolyte in Advanced Battery Systems | Request PDF. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-(1H-IMIDAZOL-4-YL)ACETONITRILE | CAS#:18502-05-1. Retrieved from [Link]

  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]

  • MDPI. (n.d.). Application of Ionic Liquids for Batteries and Supercapacitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advancement in perovskite solar cell with imidazole additive. Retrieved from [Link]

  • RSC Publishing. (2025). Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes. Retrieved from [Link]

  • PubChem. (n.d.). (1-Imidazolyl)acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrile functionalized silyl ether with dissolved LiTFSI as new electrolyte solvent for lithium-ion batteries | Request PDF. Retrieved from [Link]

  • University of Kerbala. (n.d.). Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ionic liquids using methylimidazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes. Retrieved from [Link]

  • Eurasian Chemical Communications. (2022). Investigation of the π-bridge role for imidazole derivative dyes in dye sensitized solar cell: theoretical study. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of new imidazole derivatives dyes and application in dye sensitized solar cells supported by DFT. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride. Retrieved from [Link]

  • PubMed. (2024). Acetonitrile-Based Local High-Concentration Electrolytes for Advanced Lithium Metal Batteries. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this important chemical intermediate.[1][2]

Introduction: The Synthetic Strategy and Its Rationale

The synthesis of this compound is most effectively achieved via a nucleophilic substitution reaction. The primary strategy involves the reaction of 1-methyl-4-(chloromethyl)-1H-imidazole with a cyanide salt. This method is favored due to the commercial availability of the starting materials and the generally high efficiency of the SN2 reaction mechanism in this context.

The core of this synthesis relies on the displacement of a good leaving group (chloride) by a strong nucleophile (cyanide). Understanding the interplay of reactants, solvents, and temperature is critical to maximizing yield and purity.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Preparation of the Starting Material, 1-Methyl-4-(chloromethyl)-1H-imidazole

While commercially available, 1-methyl-4-(chloromethyl)-1H-imidazole can also be synthesized from 1-methyl-1H-imidazole-4-methanol. This is typically achieved through reaction with a chlorinating agent like thionyl chloride or by reacting 4-methylimidazole with formaldehyde and an excess of hydrogen chloride.[3]

Step 2: Nucleophilic Substitution with Sodium Cyanide

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 1-methyl-4-(chloromethyl)-1H-imidazole (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Cyanide: Add sodium cyanide (1.1-1.2 equivalents) to the solution. The slight excess of the nucleophile helps to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Extraction: The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any remaining inorganic impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield the crude product.

  • Purification: The crude this compound is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

SynthesisWorkflow cluster_start Starting Material Preparation cluster_main Nucleophilic Substitution (SN2) cluster_end Final Product Start 1-Methyl-4-(hydroxymethyl)-1H-imidazole Chlorination Chlorination (e.g., SOCl2) Start->Chlorination StartingMaterial 1-Methyl-4-(chloromethyl)-1H-imidazole Chlorination->StartingMaterial Reaction Reaction in Acetonitrile/DMF at 60-80°C StartingMaterial->Reaction Cyanide NaCN Cyanide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Data Presentation: Optimizing Reaction Parameters

The following table provides a summary of how different reaction parameters can influence the yield and purity of the final product. The data is compiled from general principles of nucleophilic substitution reactions on similar substrates.

ParameterCondition ACondition BCondition CExpected OutcomeRationale
Solvent AcetonitrileDMFDMSODMF and DMSO may lead to faster reaction rates but can complicate work-up. Acetonitrile offers a good balance of reactivity and ease of removal.Polar aprotic solvents stabilize the transition state of the SN2 reaction.[4][5][6]
Temperature Room Temp.60 °C100 °CHigher temperatures increase the reaction rate but may also promote side reactions. 60-80 °C is often optimal.Provides sufficient energy to overcome the activation barrier without significant decomposition.
Base K₂CO₃NaHNoneA non-nucleophilic base can be added to neutralize any generated acid, though it is not always necessary for this specific reaction.Prevents protonation of the imidazole ring which would deactivate it towards further reactions.
Cyanide Source NaCNKCNTMSCNNaCN and KCN are cost-effective and commonly used. TMSCN can be used under milder conditions but is more expensive.[7]All are effective sources of the cyanide nucleophile.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction is very slow or is not going to completion. What are the likely causes and solutions?

  • Cause 1: Inactive Starting Material: The 1-methyl-4-(chloromethyl)-1H-imidazole may have degraded, especially if it is old or has been improperly stored.

    • Solution: Verify the purity of your starting material by NMR or LC-MS. If necessary, synthesize a fresh batch.

  • Cause 2: Insufficient Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, for example, from 60 °C to 80 °C, while monitoring for any signs of decomposition.

  • Cause 3: Poor Solvent Choice: The solvent may not be adequately solvating the reactants.

    • Solution: Consider switching from acetonitrile to a more polar solvent like DMF. Ensure your solvent is anhydrous, as water can interfere with the reaction.

Q2: I am observing a significant amount of an unknown byproduct in my crude product. What could it be?

  • Potential Byproduct 1: Hydrolysis Product: If there is moisture in your reaction, the chloromethyl group can be hydrolyzed to a hydroxymethyl group, leading to the formation of 1-methyl-1H-imidazole-4-methanol.

    • Identification: This byproduct will have a significantly different polarity and can be identified by comparing the crude NMR to a reference spectrum of the starting alcohol.

    • Prevention: Ensure all glassware is flame-dried and use anhydrous solvents.

  • Potential Byproduct 2: Quaternization Product: The product, this compound, can be further alkylated by the starting material to form a quaternary imidazolium salt. This is more likely if the reaction is run for an extended period after the initial starting material is consumed.

    • Identification: Quaternary salts are often highly polar and may be insoluble in the extraction solvent. They can be detected by LC-MS.

    • Prevention: Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed. Avoid a large excess of the alkylating agent.

Visualizing Potential Side Reactions

SideReactions cluster_desired Desired Reaction cluster_side Potential Side Reactions StartingMaterial 1-Methyl-4-(chloromethyl)-1H-imidazole Product This compound StartingMaterial->Product SN2 HydrolysisProduct 1-Methyl-1H-imidazole-4-methanol StartingMaterial->HydrolysisProduct Hydrolysis QuaternizationProduct Quaternary Imidazolium Salt StartingMaterial->QuaternizationProduct Cyanide CN⁻ Cyanide->Product Product->QuaternizationProduct Over-alkylation Water H₂O (Trace) Water->HydrolysisProduct

Caption: Potential side reactions in the synthesis of this compound.

Q3: My purified yield is low after column chromatography. How can I improve it?

  • Cause 1: Product Streaking on the Column: The product may be too polar for the chosen eluent system, causing it to streak and leading to poor separation and recovery.

    • Solution: Add a small amount of a polar solvent like methanol or a few drops of a base like triethylamine to the eluent to improve the peak shape and recovery.

  • Cause 2: Product Decomposition on Silica Gel: Some nitrogen-containing compounds can be sensitive to the acidic nature of silica gel.

    • Solution: Consider using neutral or basic alumina for chromatography, or pre-treat the silica gel with a base like triethylamine.

Q4: How do I confirm the identity and purity of my final product?

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the methyl group, the methylene group, and the two imidazole ring protons. The chemical shifts and coupling constants should be consistent with the expected structure.

  • ¹³C NMR Spectroscopy: This will confirm the number of unique carbons in the molecule, including the nitrile carbon.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • HPLC/LC-MS: This is an excellent technique for assessing the purity of the final product.

Conclusion: A Pathway to Successful Synthesis

The synthesis of this compound is a straightforward yet nuanced process. By carefully controlling reaction conditions, understanding potential side reactions, and employing appropriate purification techniques, researchers can consistently obtain this valuable intermediate in high yield and purity. This guide provides the foundational knowledge and troubleshooting strategies to navigate the synthesis with confidence.

References

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
  • MDPI. (n.d.). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Retrieved January 24, 2026, from [Link]

  • YouTube. (2020, April 1). 7.11 SN2 reaction problem solving with predict the products type questions. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN105541813A - Imidazole acetonitrile derivative acid salt as well as preparation method and application thereof.
  • Chemistry LibreTexts. (2023, November 6). 11.2: The SN2 Reaction. Retrieved January 24, 2026, from [Link]

  • PubMed. (2021, November 21). Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved January 24, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, December 27). Halogenation of 4‐methylcyclohex‐1‐ene. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 24, 2026, from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses. (2017, September 9). N-Methoxy-N-methylcyanoformamide. Retrieved January 24, 2026, from [Link]

  • YouTube. (2018, April 27). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. Retrieved January 24, 2026, from [Link]

  • PubMed Central. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). The superimposed ¹H NMR spectra of (a) the free N-methylimidazole.... Retrieved January 24, 2026, from [Link]

  • YouTube. (2020, November 22). 8.6 Halogenation of Alkenes and Halohydrin Formation | Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • PubMed. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved January 24, 2026, from [Link]

  • Minds@UW. (n.d.). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Retrieved January 24, 2026, from [Link]

  • Supporting Information. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile (CAS: 41065-00-3). This resource is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its experimental lifecycle. Here, we address common challenges and provide field-proven insights to maximize your experimental success.

Section 1: Quick Reference & Safety Data

Proper handling begins with understanding the compound's fundamental properties and hazards. The following data is compiled from supplier safety data sheets and chemical databases.

PropertyValueSource(s)
CAS Number 41065-00-3[1]
Molecular Formula C₆H₇N₃[1]
Molecular Weight 121.14 g/mol [1]
Appearance White to light yellow solid[2][3]
Recommended Storage Sealed in dry, 2-8°C[1]
Solubility DMSO (Slightly), Methanol (Slightly)[2][3]

GHS Hazard Summary: [1]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: P261, P280, P305+P351+P338 (Avoid breathing dust, wear protective equipment, rinse eyes cautiously with water).

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

The most authoritative recommendation is to store the solid compound in a tightly sealed container in a dry environment at 2-8°C [1]. For enhanced long-term stability, particularly for reference-grade material, storage at -20°C is also a common and acceptable practice for similar imidazole-based reagents[2][3]. The key principle is to minimize exposure to heat, moisture, and light.

Q2: How sensitive is this compound to air and moisture?

Highly sensitive. The instruction "Sealed in dry" is critical[1]. The imidazole ring is known to be hygroscopic, meaning it can readily absorb moisture from the atmosphere. This absorbed water can initiate hydrolysis of the nitrile group, leading to the formation of the corresponding amide or carboxylic acid, thus compromising the purity of your material[4]. Furthermore, the imidazole moiety itself can be susceptible to base-mediated autoxidation in the presence of atmospheric oxygen, a degradation pathway observed in related imidazole-containing pharmaceuticals[5].

Q3: What is the correct procedure for handling the compound upon receipt and before use?

Upon receiving the vial, inspect the seal for integrity. Before opening, it is imperative to allow the container to equilibrate to room temperature for at least 30-60 minutes. Opening a cold vial in a room-temperature environment will cause atmospheric moisture to condense on the cold solid, leading to degradation. All weighing and handling should be performed in a controlled environment with low humidity, such as a glove box or under a stream of dry inert gas (argon or nitrogen).

Q4: What solvents are recommended for preparing stock solutions, and what is their stability?

For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice. For organic synthesis, anhydrous acetonitrile is suitable[6]. Given the compound's slight solubility, gentle warming or sonication may be required to fully dissolve it[2][3].

Stock solutions are significantly less stable than the solid compound. The imidazole ring is particularly prone to photodegradation and oxidation when in solution[5]. Therefore, it is strongly advised to:

  • Prepare stock solutions fresh for each experiment.

  • If storage is unavoidable, store solutions in small, single-use aliquots at -20°C or -80°C.

  • Protect solutions from light by using amber vials or wrapping vials in aluminum foil.

  • Blanket the headspace of the vial with an inert gas before sealing.

Section 3: Troubleshooting Guide

This section addresses common problems that may indicate compound instability.

Problem: The solid compound has changed color from white/light yellow to tan or brown.

  • Probable Cause: This is a classic indicator of degradation, likely through oxidation of the imidazole ring. This process can be accelerated by prolonged exposure to air, light, or elevated temperatures.

  • Causality: Imidazole rings can undergo autoxidation, a process that often produces colored polymeric byproducts. This is exacerbated if the container was not properly sealed or was stored outside the recommended temperature range[5].

  • Recommended Action:

    • Do not use the discolored material for sensitive experiments where purity is critical.

    • Confirm degradation by running a purity analysis (e.g., LC-MS or ¹H NMR) and comparing it to the certificate of analysis or a fresh sample.

    • If degradation is confirmed, procure a new batch of the compound and strictly adhere to the handling and storage protocols outlined in this guide.

Problem: My reaction yield is unexpectedly low, or I see unexpected byproducts in my analytical data (LC-MS, NMR).

  • Probable Cause: The starting material, this compound, may have partially degraded, reducing the concentration of the active reagent. The most common degradation pathway in the context of a reaction is hydrolysis of the nitrile.

  • Causality: If your reaction conditions involve water (even trace amounts) and are either acidic or basic, the nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH)[4]. These impurities may not participate in your desired reaction, thus lowering the yield.

  • Recommended Action:

    • Verify Purity: Analyze an aliquot of your starting material using LC-MS to check for masses corresponding to the hydrolyzed byproducts (Amide: M+18; Carboxylic Acid: M+19, assuming hydrolysis of the nitrile and subsequent protonation).

    • Ensure Anhydrous Conditions: If using the compound in organic synthesis, ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere.

    • Review Solvent Choice: If using a protic solvent like methanol for a non-synthetic application, be aware that this can facilitate degradation over time. Use freshly prepared solutions.

Below is a decision-making workflow for troubleshooting stability issues.

TroubleshootingWorkflow start Unexpected Experimental Results (e.g., Low Yield, Impurities) check_purity Step 1: Analyze Purity of Starting Material (LC-MS, NMR) start->check_purity purity_ok Purity Matches Specification? check_purity->purity_ok procure_new Action: Procure New Batch purity_ok->procure_new No degraded check_conditions Step 2: Investigate Experimental Conditions purity_ok->check_conditions Yes pure degraded No: Degradation Confirmed review_storage Action: Review Storage & Handling (See Protocol Below) procure_new->review_storage pure Yes: Starting Material is Pure solvent_stability Is the compound stable in your reaction/assay solvent and conditions? check_conditions->solvent_stability troubleshoot_exp Action: Troubleshoot Other Experimental Parameters solvent_stability->troubleshoot_exp

Caption: Troubleshooting Decision Tree for Compound Stability.

Section 4: Experimental Protocols

Adherence to standardized protocols is essential for maintaining reagent integrity.

Protocol 1: Recommended Procedure for Handling and Long-Term Storage
  • Receipt & Inspection: Upon delivery, visually inspect the container seal for any damage. Place in the recommended storage (2-8°C or -20°C).

  • Equilibration: Before opening, remove the container from cold storage and allow it to warm to ambient laboratory temperature for a minimum of 30 minutes. This prevents moisture condensation.

  • Inert Environment Handling: Conduct all weighing and transfers in a low-humidity environment. A nitrogen-filled glove box is ideal. Alternatively, flush the vial with a gentle stream of argon or dry nitrogen before and after removing material.

  • Resealing: Tightly reseal the container lid. For extra protection, wrap the lid with Parafilm®.

  • Storage: Promptly return the sealed container to its designated storage location (2-8°C), protected from light.

Protocol 2: Preparation and Storage of a 10 mM Stock Solution in DMSO
  • Calculate Mass: Determine the mass of this compound required. For 1 mL of a 10 mM solution (MW = 121.14), you will need 1.21 mg.

  • Weighing: Following the handling protocol above, accurately weigh the solid into a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous, molecular biology-grade DMSO.

  • Dissolution: Cap the vial and vortex thoroughly. If necessary, sonicate briefly in a water bath until all solid is dissolved.

  • Aliquoting & Storage:

    • Dispense the solution into single-use aliquots in smaller amber micro-vials.

    • Blanket the headspace of each aliquot with argon or nitrogen before sealing.

    • Label clearly with compound name, concentration, solvent, and date.

    • Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

The following diagram illustrates the recommended handling workflow.

HandlingWorkflow receive Receive Compound inspect Inspect Seal receive->inspect store_cold Store at 2-8°C inspect->store_cold equilibrate Equilibrate to Room Temp (30-60 min) store_cold->equilibrate For Use weigh Weigh Under Inert Gas or in Dry Box equilibrate->weigh prepare_sol Prepare Solution (if needed) weigh->prepare_sol reseal Reseal Tightly & Purge with Inert Gas weigh->reseal Solid Remainder prepare_sol->reseal If solution prepared in original vial return_storage Return to 2-8°C Storage reseal->return_storage

Caption: Recommended Handling and Storage Workflow.

References

  • ChemBK. (2024). Imidazol-1-Yl-Acetonitrile. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3131-3139. Retrieved from [Link]

  • Nawaz, M. S., Chapatwala, K. D., & Wolfram, J. H. (1989). Degradation of Acetonitrile by Pseudomonas putida. Applied and Environmental Microbiology, 55(9), 2267–2274. Retrieved from [Link]

  • Patel, K. F., et al. (2010). A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid. Google Patents, WO2005066188A1.

Sources

Technical Support Center: Degradation of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile (CAS No: 41065-00-3).[1][2] This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. Here, we provide field-proven insights and troubleshooting solutions for common challenges related to the stability and degradation of this compound. Our goal is to empower you to anticipate potential issues, diagnose problems accurately, and implement effective solutions to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored in a freezer at temperatures under -20°C.[3] The container must be tightly sealed and stored in a dry, inert atmosphere (e.g., under argon or nitrogen). This precaution is critical to minimize exposure to moisture and atmospheric oxygen, which can initiate degradation pathways. For an analogue, 1H-Imidazol-1-ylacetonitrile, the recommended storage is sealed, dry, and under -20°C.[3]

Q2: What solvents are recommended for dissolving and working with this compound?

A2: The compound exhibits slight solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like Methanol.[3] For reaction purposes, anhydrous aprotic solvents such as Acetonitrile (ACN) or Tetrahydrofuran (THF) are often suitable, provided they are free of acidic or basic impurities. Always use solvents from a freshly opened bottle or those that have been appropriately dried to prevent hydrolysis of the nitrile group.

Q3: Is this compound stable in aqueous solutions?

A3: The compound's stability in aqueous solutions is highly pH-dependent. Both the nitrile functional group and the imidazole ring are susceptible to pH-mediated degradation. Nitriles can undergo hydrolysis to the corresponding carboxylic acid, particularly under strong acidic or basic conditions with heating.[4][5][6] The imidazole ring's protonation state changes with pH, which can affect its stability and reactivity; it is protonated at acidic pH and can be deprotonated under strongly alkaline conditions.[7][8] For routine analytical dilutions where the compound must be in solution for a short period, use a buffered system in the neutral pH range (approx. 6.5-7.5) and perform the analysis promptly.

Q4: What are the primary chemical incompatibilities I should be aware of?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Strong acids and bases will catalyze the hydrolysis of the nitrile group.[9] Oxidizing agents can potentially react with the electron-rich imidazole ring. The compound should also be kept away from excessive heat and direct light, as these can provide the energy needed to overcome activation barriers for degradation reactions.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Q5: My once off-white solid has developed a yellow or brown discoloration during storage. What is the cause and is the material still usable?

A5:

  • Probable Cause: Discoloration is a common indicator of degradation, likely due to minor oxidation or polymerization initiated by exposure to air, light, or moisture. The imidazole ring system can be susceptible to subtle oxidative processes.

  • Causality Explained: Heteroaromatic systems like imidazole can be sensitive to atmospheric oxygen over long periods, especially if initiated by light (photosensitized oxidation) or trace metal impurities.[8] Moisture can also lead to slow hydrolysis, and the resulting impurities may be colored.

  • Troubleshooting & Solution:

    • Re-analyze Purity: Before use, assess the purity of the discolored material using a reliable analytical method like HPLC-UV or LC-MS.

    • Purification: If the purity is below your experimental threshold, re-purification may be necessary. Silica gel column chromatography is a common method, but be aware that acidic silica can promote hydrolysis.[3] Consider using silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) or using a different stationary phase like neutral alumina.

    • Prevention: For future storage, ensure the vial is tightly sealed, the headspace is purged with an inert gas (argon or nitrogen), and the container is wrapped in aluminum foil to protect it from light.

Q6: My LC-MS analysis shows a new peak with a mass corresponding to M+18, and another at M+17. What are these impurities?

A6:

  • Probable Cause: You are observing the products of nitrile hydrolysis. The peak at M+18 corresponds to the fully hydrolyzed product, 2-(1-methyl-1H-imidazol-4-yl)acetic acid. The peak at M+17 corresponds to the intermediate amide, 2-(1-methyl-1H-imidazol-4-yl)acetamide.

  • Causality Explained: The nitrile group (-C≡N) is an electrophilic functional group that can be attacked by nucleophiles, most commonly water. This hydrolysis reaction can be catalyzed by either acid or base.[4] The reaction proceeds in two stages: first, the nitrile is converted to an amide, which is then subsequently hydrolyzed to a carboxylic acid.[5] This process is often accelerated by heat.

  • Troubleshooting & Solution:

    • Audit Your Workflow: Scrutinize your experimental procedure for any sources of acid, base, or water. This includes solvents, reagents, and even glassware that was not properly dried.

    • Use Anhydrous Conditions: Employ anhydrous solvents and perform reactions under an inert atmosphere to strictly exclude water.

    • Control pH: If aqueous conditions are unavoidable, use a well-buffered system to maintain a neutral pH. Avoid leaving the compound in unbuffered aqueous solutions for extended periods.

Q7: I am performing a reaction that requires a strong base (e.g., LDA, n-BuLi), but I am getting low yields and a complex mixture of byproducts. Why is this happening?

A7:

  • Probable Cause: There are two primary issues with using strong, non-hindered bases. First, the protons on the methylene carbon (the -CH₂- group) are acidic and can be deprotonated, leading to unintended side reactions. Second, very strong bases can potentially interact with or deprotonate the imidazole ring itself, leading to ring-opening or other degradation pathways.

  • Causality Explained: The electron-withdrawing nature of the nitrile group increases the acidity of the adjacent methylene protons. A strong base can abstract one of these protons to form a carbanion. This reactive intermediate can then participate in self-condensation, polymerization, or other undesired reactions.

  • Troubleshooting & Solution:

    • Choose a Milder Base: If possible, switch to a milder, non-nucleophilic base such as potassium carbonate, cesium carbonate, or a hindered organic base like DBU, depending on the specific reaction requirements.

    • Temperature Control: If a strong base is absolutely necessary, perform the deprotonation at very low temperatures (e.g., -78 °C) to control the reactivity of the resulting carbanion and add the electrophile quickly.

    • Protecting Groups: In complex syntheses, it may be necessary to consider alternative synthetic routes that do not require such harsh conditions.

Part 3: Data Summary & Visualizations

Table 1: Summary of Degradation Pathways and Products
Stress ConditionPotential Degradation PathwayPrimary Degradation Product(s)Analytical Signature
Acidic (e.g., 1M HCl, heat) Nitrile Hydrolysis2-(1-Methyl-1H-imidazol-4-yl)acetic acidM+18 peak in LC-MS
Basic (e.g., 1M NaOH, heat) Nitrile HydrolysisSodium 2-(1-methyl-1H-imidazol-4-yl)acetateM+18 (as free acid after workup)
Oxidative (e.g., H₂O₂, heat) Imidazole Ring Oxidation/CleavageVarious oxidized species, potentially ring-opened productsComplex mixture of new peaks in LC-MS
Photolytic (e.g., UV light) Photosensitized OxidationN-oxides, other oxidized speciesAppearance of new chromophores (color change)
Thermal (Dry Heat) Polymerization/DecompositionBrown, insoluble materialLoss of main peak signal, baseline noise
Diagram 1: Primary Hydrolytic Degradation Pathway

This diagram illustrates the two-step hydrolysis of the nitrile group under acidic or basic conditions.

DegradationPathway cluster_main Hydrolytic Degradation of this compound Parent This compound (Starting Material) Amide 2-(1-Methyl-1H-imidazol-4-yl)acetamide (Amide Intermediate) Parent->Amide + H₂O (Acid/Base Catalyst) Acid 2-(1-Methyl-1H-imidazol-4-yl)acetic acid (Final Product) Amide->Acid + H₂O (Acid/Base Catalyst) TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow Start Problem Observed: Unexpected Impurity or Low Yield Identify Step 1: Identify Impurity (LC-MS, NMR) Start->Identify Hypothesize Step 2: Hypothesize Degradation Pathway (e.g., Hydrolysis, Oxidation) Identify->Hypothesize IsHydrolysis Is it Hydrolysis? (M+18 / M+17) Hypothesize->IsHydrolysis IsOxidation Is it Oxidation? (Discoloration, Complex Mixture) IsHydrolysis->IsOxidation No SolveHydrolysis Solution: Use Anhydrous Solvents, Control pH, Lower Temperature IsHydrolysis->SolveHydrolysis Yes SolveOxidation Solution: Use Inert Atmosphere, Protect from Light IsOxidation->SolveOxidation Yes Other Other Pathway? Consult Literature IsOxidation->Other No Implement Step 3: Implement Corrective Actions SolveHydrolysis->Implement SolveOxidation->Implement Other->Implement Verify Step 4: Verify Solution (Re-run Experiment & Analyze) Implement->Verify

Caption: A logical workflow for troubleshooting degradation.

Part 4: Key Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis and Stability Monitoring

This protocol provides a general-purpose Reverse-Phase HPLC method for assessing the purity of this compound and its degradation products.

  • Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (or DAD scan from 200-400 nm).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

Justification of Choices:

  • A C18 column provides good hydrophobic retention for the molecule.

  • The formic acid modifier helps to produce sharp peak shapes by controlling the ionization state of the imidazole ring and any carboxylic acid degradants.

  • A gradient elution is necessary to elute the relatively polar parent compound and any more polar (hydrolysis products) or less polar (side-reaction products) impurities within a reasonable timeframe.

Protocol 2: Forced Degradation Study Setup

This protocol outlines how to subject the compound to stress conditions to proactively identify potential degradation pathways, as recommended by ICH guidelines for stability testing.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions (in duplicate, with controls):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in a 70 °C oven for 48 hours.

    • Photolytic Degradation: Expose a solution (in quartz cuvette) and a solid sample to a photostability chamber (ICH Q1B conditions).

    • Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep at room temperature, protected from light.

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each liquid sample.

    • Neutralize the acidic and basic samples before injection (e.g., add an equimolar amount of NaOH or HCl, respectively).

    • Dissolve the solid thermal sample in the mobile phase.

    • Analyze all samples by the HPLC method described in Protocol 1 to determine the percentage of degradation and identify major degradation peaks.

References

  • WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • Safety Data Sheet: Acetonitrile. Carl ROTH. [Link]

  • Reactivity of Nitriles. Chemistry LibreTexts. [Link]

  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC - NIH. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Methods of Degrading Acetonitrile Waste Sustainably. National Association of Clean Air Agencies. [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • This compound. Lead Sciences. [Link]

  • ICH Q3C (R9) Guideline on impurities. European Medicines Agency (EMA). [Link]

  • Hydrolysis of nitriles. Chemguide. [Link]

  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. [Link]

  • Degradation of acetonitrile residues using oxidation processes. ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Nitrile to Acid - Common Conditions. The Organic Chemistry Portal. [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]

  • Degradation of Acetonitrile by Pseudomonas putida. PubMed. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. [Link]

  • Hydrolysis of imidazole-2-ylidenes. PubMed. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

  • Imidazole. Wikipedia. [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ResearchGate. [Link]

  • Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS an. Semantic Scholar. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Imidazol-1-Yl-Acetonitrile. ChemBK. [Link]

  • 2-[4-(Methylsulfonyl)phenyl]acetonitrile. ResearchGate. [Link]

  • Q: What points need to be considered when replacing acetonitrile with methanol?. Shimadzu. [Link]

  • US20170362212A1 - Process for preparation of luliconazole.

Sources

Technical Support Center: Purification of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable heterocyclic intermediate. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

I. Understanding the Impurity Profile: A Synthesis-Forward Approach

To effectively purify a compound, one must first anticipate the likely impurities. The most common synthetic route to this compound involves the N-methylation of 4-(cyanomethyl)-1H-imidazole. This seemingly straightforward step is often the primary source of purification challenges.

cluster_products Crude Product Mixture 4-(cyanomethyl)-1H-imidazole 4-(cyanomethyl)-1H-imidazole Reaction N-Methylation 4-(cyanomethyl)-1H-imidazole->Reaction Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylating_Agent->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Crude_Product_Mixture Crude_Product_Mixture Reaction->Crude_Product_Mixture Yields Target_Product This compound (Desired Product) Regioisomer 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile (Key Impurity) Unreacted_SM Unreacted Starting Material Hydrolysis_Products Hydrolysis Byproducts (Amide, Carboxylic Acid) Over_methylation Quaternary Salt

Caption: Synthetic pathway and common impurities.

Based on this, we can anticipate the following classes of impurities:

Impurity ClassSpecific ExamplesRationale
Starting Materials 4-(cyanomethyl)-1H-imidazole, Methylating agent (e.g., methyl iodide)Incomplete reaction.
Regioisomeric Byproduct 2-(1-Methyl-1H-imidazol-5-yl)acetonitrileN-alkylation of 4-substituted imidazoles can occur at either nitrogen, leading to a mixture of regioisomers[1].
Hydrolysis Products 2-(1-Methyl-1H-imidazol-4-yl)acetamide, 2-(1-Methyl-1H-imidazol-4-yl)acetic acidThe nitrile group is susceptible to hydrolysis under acidic or basic conditions, which may be present during reaction or workup[2].
Over-methylation Product 4-(cyanomethyl)-1,3-dimethyl-1H-imidazol-3-ium saltExcess methylating agent can lead to quaternization of the imidazole ring.
Residual Solvents DMF, Acetonitrile, Ethyl Acetate, etc.Solvents used in the reaction and purification process.

II. Troubleshooting and FAQs

A. Issues During Reaction Work-up

Q1: After quenching my reaction and performing a liquid-liquid extraction, my product seems to be partially lost in the aqueous layer. Why is this happening and what can I do?

A1: This is a common issue due to the polar nature of your product. This compound has a basic imidazole ring which can be protonated at low pH, increasing its water solubility.

  • Causality: If your aqueous quench is acidic, your product will exist as a water-soluble imidazolium salt.

  • Troubleshooting Steps:

    • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) with a mild base like sodium bicarbonate. This will ensure your product is in its free-base form and more soluble in organic solvents.

    • Solvent Choice: Use a more polar extraction solvent than hexane or diethyl ether. Dichloromethane or a 9:1 mixture of dichloromethane:isopropanol can be more effective.

    • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of your organic product in the aqueous phase.

B. Column Chromatography Challenges

Q2: My compound is streaking badly on a silica gel TLC plate and I'm getting poor separation during column chromatography. What's the cause and how can I fix it?

A2: Streaking is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and inefficient separation.

  • Causality: The basic nitrogen atoms of the imidazole ring are interacting with the acidic Si-OH groups of the stationary phase.

  • Troubleshooting Workflow:

Start Streaking on Silica TLC Add_Modifier Add a Basic Modifier to Eluent (0.5-2% Triethylamine or Ammonia in Methanol) Start->Add_Modifier Check_TLC Re-run TLC Add_Modifier->Check_TLC Improved Improved Separation Check_TLC->Improved Yes No_Improvement Still Streaking Check_TLC->No_Improvement No Change_Stationary_Phase Change Stationary Phase No_Improvement->Change_Stationary_Phase Alumina Neutral or Basic Alumina Change_Stationary_Phase->Alumina Reversed_Phase Reversed-Phase Silica (C18) Change_Stationary_Phase->Reversed_Phase

Caption: Troubleshooting streaking in chromatography.

  • Detailed Protocol: Deactivating Silica Gel with Triethylamine

    • Prepare your eluent (e.g., dichloromethane/methanol) and add 0.5-2% triethylamine by volume.

    • Slurry pack your column with this modified eluent.

    • Before loading your sample, flush the column with at least two column volumes of the triethylamine-containing eluent to ensure all acidic sites are neutralized.

    • Load your sample (dry loading is recommended for polar compounds) and elute with the modified mobile phase.

Q3: I've managed to get rid of streaking, but I still can't separate my desired 4-substituted product from what I suspect is the 5-substituted regioisomer. What are my options?

A3: Separating regioisomers is one of the most challenging purification tasks due to their very similar polarities. High-resolution techniques are often required.

  • Causality: The 4- and 5-substituted regioisomers have very similar molecular weights and polarities, making them difficult to resolve with standard flash chromatography.

  • Strategies for Isomer Separation:

    • Optimize Normal-Phase Chromatography:

      • Solvent System Screening: Systematically screen different solvent systems. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide the necessary change in selectivity.

      • Gradient Elution: Employ a very shallow gradient, increasing the polarity of the eluent very slowly over a large volume.

    • Reversed-Phase Chromatography: This is often the method of choice for separating polar isomers.

      • Stationary Phase: Use a C18 column.

      • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. Adding a modifier like 0.1% formic acid or trifluoroacetic acid can improve peak shape.

    • Preparative HPLC: If the above methods fail to provide baseline separation, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity.

C. Recrystallization Issues

Q4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but melts at or below the boiling point of the solvent, or when the solution is supersaturated.

  • Causality: The compound is coming out of solution above its melting point or too quickly for an ordered crystal lattice to form.

  • Troubleshooting Recrystallization:

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool very slowly.

    • Reduce Cooling Rate: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can help.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

    • Change Solvent System: Your current solvent may not be ideal. Experiment with different solvents or solvent pairs. For polar compounds like yours, ethanol/water, isopropanol/water, or acetonitrile/toluene can be effective pairs.

Solvent SystemPolarityComments
Ethanol/WaterPolar ProticGood for many polar organic molecules. Dissolve in hot ethanol and add water dropwise until cloudy.
Isopropanol/WaterPolar ProticSimilar to ethanol/water, but isopropanol is less polar.
Acetonitrile/ToluenePolar Aprotic/Non-polarCan be effective for compounds with aromatic character.
Ethyl Acetate/HexaneMedium PolarityA classic choice, but may not be polar enough for your compound.
D. Identifying Impurities

Q5: How can I confirm the presence of the 5-substituted regioisomer and the hydrolysis byproducts in my sample?

A5: Spectroscopic and spectrometric methods are essential for impurity identification.

  • ¹H NMR Spectroscopy:

    • Regioisomer: The chemical shifts of the imidazole ring protons will be different for the 4- and 5-substituted isomers. In the desired 4-substituted isomer, you will typically see two singlets for the imidazole protons. The 5-substituted isomer will also show two singlets, but at slightly different chemical shifts. Comparing the spectra of your purified fractions to literature values or spectra of authenticated standards is the best approach.

    • Hydrolysis Products: The nitrile group (-C≡N) does not have a proton signal. The amide (-CONH₂) will show broad signals in the region of 5-8 ppm. The carboxylic acid (-COOH) will have a very broad singlet, typically downfield (>10 ppm). The methylene protons adjacent to the imidazole ring will also experience a slight shift in their chemical environment.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • This is a powerful tool for identifying impurities.

    • Regioisomer: The 4- and 5-substituted isomers will have the same mass but will likely have different retention times on a suitable chromatography column.

    • Hydrolysis Products: The amide will have a mass of [M+18] and the carboxylic acid will have a mass of [M+19] compared to your product (where M is the mass of your product).

III. Recommended Purification Protocols

Protocol 1: Flash Column Chromatography (with Basic Modifier)
  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf of ~0.2-0.3. A good starting point is 95:5 dichloromethane:methanol. Add 1% triethylamine to this system and re-run the TLC to confirm improved spot shape.

  • Column Packing: Slurry pack a silica gel column with your chosen eluent containing 1% triethylamine.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Elute the column with the triethylamine-modified eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is relatively high-boiling and may require a high vacuum to remove completely.

Protocol 2: Recrystallization from a Two-Solvent System (Isopropanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot isopropanol.

  • Induce Cloudiness: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot isopropanol to just redissolve the cloudiness.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold 1:1 isopropanol/water.

  • Drying: Dry the crystals under vacuum to a constant weight.

IV. References

  • Lee, J. H., & Lee, K. I. (2009). Regioselective N-alkylation of 4(5)-nitroimidazole. Bulletin of the Korean Chemical Society, 30(5), 1155-1156.

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3865-3885. [Link]

  • Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile and 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: More Than Just a Position

In the landscape of medicinal chemistry and synthetic organic chemistry, structural isomers often exhibit profoundly different biological activities and chemical behaviors. A subtle shift in a functional group's position can alter a molecule's polarity, steric profile, and electronic distribution, thereby dictating its interactions with biological targets and its utility as a synthetic intermediate. This guide provides an in-depth comparison of two such positional isomers: 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile and 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile .

These molecules, both featuring the versatile imidazole scaffold, are valuable building blocks in drug discovery. The cyanomethyl group (-CH₂CN) is a particularly useful synthon; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct more complex heterocyclic systems.[1] However, the placement of this group at the C4 versus the C2 position of the 1-methylimidazole ring imparts distinct characteristics to each molecule. This guide will dissect these differences, offering researchers and drug development professionals a clear, data-driven comparison of their synthesis, physicochemical properties, and chemical reactivity to inform rational selection in research and development programs.

Structural and Electronic Distinctions

The fundamental difference between the two isomers lies in the point of attachment of the acetonitrile moiety to the 1-methylimidazole ring. This seemingly minor change has significant electronic consequences.

G cluster_0 This compound cluster_1 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile s1 s2

Figure 1: Chemical structures of the C4-substituted (left) and C2-substituted (right) isomers.

The imidazole ring is an aromatic heterocycle with two nitrogen atoms. The C2 position is located between the two nitrogen atoms, making it the most electron-deficient carbon in the ring.[2] This electron deficiency renders the C2-H proton the most acidic proton on the imidazole core.[3] Conversely, the C4 and C5 positions are more electron-rich and are generally more susceptible to electrophilic substitution.[2]

These intrinsic electronic differences dictate that:

  • 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile features an acetonitrile group attached to an electron-poor carbon. This enhances the acidity of the methylene (-CH₂) protons, making them more readily removable by a base.

  • This compound has its acetonitrile group on a more electron-rich carbon, resulting in methylene protons that are comparatively less acidic.

This fundamental electronic variance is the root cause of the differences in synthesis, reactivity, and spectroscopic properties discussed below.

A Tale of Two Syntheses: Regioselectivity is Key

The synthetic strategies for these isomers are dictated by the need for regiochemical control. It is generally inefficient to perform a direct cyanomethylation on 1-methylimidazole, as it would likely yield a mixture of products. Therefore, building the molecule from precursors with pre-defined substitution patterns is the preferred approach.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile A1 2-(1H-Imidazol-4-yl)acetonitrile R1 Base (e.g., NaH, K₂CO₃) Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Solvent (e.g., DMF, Acetonitrile) A1->R1 P1 This compound R1->P1 A2 1-Methylimidazole R2 1. Strong Base (e.g., n-BuLi, LDA) @ -78°C 2. Halogenated Acetonitrile (e.g., BrCH₂CN) Solvent (e.g., THF, Diethyl Ether) A2->R2 P2 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile R2->P2

Figure 2: Contrasting synthetic workflows for the C4 and C2 isomers.

Synthesis of this compound (4-Isomer)

The most direct route to the 4-isomer involves the N-methylation of commercially available 2-(1H-imidazol-4-yl)acetonitrile.

Experimental Protocol: N-Methylation

  • Deprotonation: To a stirred solution of 2-(1H-imidazol-4-yl)acetonitrile (1.0 eq.) in an anhydrous polar aprotic solvent like DMF or acetonitrile, add a suitable base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) portion-wise at 0 °C.

  • Activation: Allow the mixture to stir at room temperature for 30-60 minutes. The formation of the imidazolide anion is the driving force of this step.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq.) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq.), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup and Purification: Quench the reaction carefully with water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the desired 4-isomer.

Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile (2-Isomer)

The synthesis of the 2-isomer leverages the high acidity of the C2-proton on the imidazole ring.[4] A direct C-H functionalization approach starting from 1-methylimidazole is most effective.

Experimental Protocol: C2-Cyanomethylation

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add 1-methylimidazole (1.0 eq.) to the cooled solvent. Then, slowly add a strong, non-nucleophilic base such as n-butyllithium (n-BuLi, 1.05 eq.) or lithium diisopropylamide (LDA, 1.05 eq.) dropwise. A color change typically indicates the formation of the 2-lithio-1-methylimidazole intermediate. Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Slowly add a solution of bromoacetonitrile (BrCH₂CN, 1.1 eq.) or chloroacetonitrile (ClCH₂CN, 1.1 eq.) in anhydrous THF to the reaction mixture.

  • Reaction: Maintain the temperature at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate or dichloromethane. The combined organic layers are dried, filtered, and concentrated. The resulting crude material is purified by column chromatography to afford the 2-isomer.

Comparative Physicochemical Properties

The structural differences manifest in distinct physical properties, which are critical for formulation, storage, and handling.

PropertyThis compound2-(1-Methyl-1H-imidazol-2-yl)acetonitrileRationale for Differences
CAS Number 41065-00-3[5][6]135431-25-9Unique registry numbers for distinct compounds.
Molecular Formula C₆H₇N₃[5]C₆H₇N₃Isomers have the same formula.
Molecular Weight 121.14 g/mol [5]121.14 g/mol Isomers have the same mass.
Appearance Data not available; likely solid or oil.Data not available; likely solid or oil.Crystal packing efficiency will differ.
Predicted pKa (Strongest Basic) ~5.8 (Pyridine-like N3)~5.5 (Pyridine-like N3)The electron-withdrawing effect of the C2-substituent slightly reduces the basicity of the N3 nitrogen compared to the C4-substituent.
Predicted LogP ~0.2~0.3The C2-isomer may be slightly less polar due to intramolecular interactions, but the difference is expected to be minimal.
Storage Sealed in dry, 2-8°C[5][6]Sealed in dry, 2-8°C (Recommended)Both are heterocyclic nitriles, requiring protection from moisture and heat.
Hazard Profile Harmful if swallowed, skin/eye irritant.[5]Assumed similar; handle with care.Both possess similar functional groups.

Spectroscopic Characterization: The Analyst's View

Distinguishing between these two isomers is straightforward using Nuclear Magnetic Resonance (NMR) spectroscopy. The symmetry and electronic environment of the imidazole ring protons provide a clear fingerprint for each compound.

¹H NMR Prediction (in CDCl₃, ~400 MHz)

  • This compound (4-Isomer):

    • Imidazole Protons: Two distinct signals in the aromatic region. The C2-H proton will appear as a singlet further downfield (~7.5 ppm). The C5-H proton will appear as a singlet slightly upfield (~6.9 ppm).

    • N-Methyl Group: A sharp singlet at ~3.7 ppm.

    • Methylene Group: A singlet at ~3.6 ppm.

  • 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile (2-Isomer):

    • Imidazole Protons: Two signals in the aromatic region that will appear as coupled doublets (or narrow triplets if coupling constants are similar), due to coupling between the C4-H and C5-H protons. Expect signals around ~7.0 ppm and ~6.9 ppm.

    • N-Methyl Group: A sharp singlet at ~3.8 ppm. The proximity to the electron-withdrawing cyanomethyl group may cause a slight downfield shift compared to the 4-isomer.

    • Methylene Group: A singlet at ~3.9 ppm. This signal is expected to be significantly downfield compared to the 4-isomer due to the strong electron-withdrawing effect of being attached to the C2 position.

G start Unknown Isomer Sample nmr Acquire ¹H NMR Spectrum (Solvent: CDCl₃ or DMSO-d₆) start->nmr q1 Analyze Aromatic Region: Two Singlets or Two Doublets? nmr->q1 res1 Two Singlets observed. Confirms C4-Isomer. q1->res1 Two Singlets res2 Two Coupled Doublets observed. Confirms C2-Isomer. q1->res2 Two Doublets

Figure 3: Decision workflow for isomer identification using ¹H NMR spectroscopy.

Protocol for NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvation: Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the tube. Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire a standard one-dimensional proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Integrate all signals and analyze the chemical shifts and coupling patterns in the aromatic region (typically 6.5-8.0 ppm) according to the decision workflow in Figure 3. The presence of two singlets is indicative of the 4-isomer, while two coupled doublets confirm the identity of the 2-isomer.

Reactivity and Synthetic Utility

The most significant difference in chemical reactivity stems from the acidity of the methylene protons.

  • 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile: The protons of the -CH₂CN group are significantly more acidic due to the strong inductive electron-withdrawal from the adjacent C2 position. This makes the 2-isomer an excellent precursor for generating a stabilized carbanion. This carbanion can act as a potent nucleophile in various carbon-carbon bond-forming reactions, such as alkylations, acylations, and Michael additions. This enhanced reactivity opens pathways to complex molecular architectures where the imidazole core is directly linked to a newly functionalized side chain at the 2-position.

  • This compound: While the methylene protons are still acidic due to the adjacent nitrile group, they are less acidic than in the 2-isomer. Stronger bases would be required to achieve complete deprotonation. This isomer is still a valuable building block, but its utility as a nucleophile precursor is comparatively moderate. It is often used in syntheses where the cyanomethyl group is intended for later conversion to other functionalities, such as in the synthesis of histamine analogs or other pharmacologically active agents.[7]

Conclusion

While this compound and 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile are simple positional isomers, they are far from interchangeable. The choice between them has significant implications for synthetic strategy and the chemical properties of downstream molecules.

Summary of Key Differences:

  • Synthesis: The 4-isomer is best prepared by N-methylation of a 4-substituted imidazole precursor, while the 2-isomer is accessed via direct C-H functionalization of 1-methylimidazole, exploiting the acidity of the C2-proton.

  • Spectroscopy: The isomers are unambiguously distinguishable by ¹H NMR. The 4-isomer displays two singlets for its imidazole protons, whereas the 2-isomer shows two coupled doublets.

  • Reactivity: The 2-isomer possesses more acidic methylene protons, making it a superior substrate for generating a nucleophilic carbanion for C-C bond formation.

For researchers requiring a robust nucleophile for building complexity at the C2 position, 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile is the superior choice. For applications where the cyanomethyl group at the C4 position is desired for subsequent functional group interconversion, or where a less reactive nucleophile is sufficient, This compound is the appropriate reagent. This guide provides the foundational data and rationale to empower scientists to make an informed and strategic choice between these two valuable synthetic building blocks.

References

  • American Chemical Society. (2020). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. ACS Omega. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • PubChem. (n.d.). 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride. [Link]

  • Lead Sciences. (n.d.). This compound. [Link]

  • ResearchGate. (2007). 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated.... [Link]

  • ResearchGate. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Link]

  • ChemBK. (2024). Imidazol-1-Yl-Acetonitrile. [Link]

  • ACS Publications. (2020). C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]

  • ResearchGate. (2014). 1H-Benzimidazole-2-acetonitriles as Synthon in Fused Benzimidazole Synthesis. [Link]

  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

  • PubChem. (n.d.). 1H-Benzimidazole-2-acetonitrile. [Link]

  • Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Beilstein Journals. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

  • ResearchGate. (2011). The Chemistry of the C2 Position of Imidazolium Room Temperature Ionic Liquids. [Link]

  • ACS Publications. (2020). H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Ind. Journal of Organic Chemistry. [Link]

  • HETEROCYCLES. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. [Link]

  • ResearchGate. (2011). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

  • Chemsrc. (n.d.). Nτ-methylhistamine | CAS#:501-75-7. [Link]

Sources

A Senior Application Scientist's Comparative Guide to 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile and 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Art of Isomeric Differentiation in Drug Discovery

In the landscape of medicinal chemistry, the precise arrangement of atoms within a molecule can dramatically alter its biological activity, pharmacokinetic profile, and overall therapeutic potential. Positional isomers, while sharing the same molecular formula, often exhibit divergent properties due to nuanced differences in their electronic and steric environments. This guide provides an in-depth comparison of two such isomers: 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile and 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile .

The imidazole ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The cyanomethyl group is a versatile functional handle and a bioisostere for other functional groups, making these two isomers valuable building blocks for the synthesis of novel therapeutic agents. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide will leverage established principles of imidazole chemistry, predictive analysis, and analogous experimental data to provide a comprehensive framework for their synthesis, characterization, and potential applications.

Structural and Physicochemical Properties: A Tale of Two Isomers

The key distinction between these two molecules lies in the point of attachment of the acetonitrile group to the 1-methylimidazole ring. This seemingly minor difference has significant implications for their electronic distribution, dipole moment, and steric accessibility, which in turn are expected to influence their reactivity, spectroscopic signatures, and biological interactions.

PropertyThis compound2-(1-Methyl-1H-imidazol-5-yl)acetonitrile
CAS Number 41065-00-341065-01-4
Molecular Formula C₆H₇N₃C₆H₇N₃
Molecular Weight 121.14 g/mol 121.14 g/mol
Predicted LogP ~0.4~0.4
Predicted pKa (most basic) ~5.8~5.8

Note: Predicted values are estimates from chemical software and may vary.

The 1,4-isomer has the acetonitrile group positioned adjacent to the methylated nitrogen, while in the 1,5-isomer, it is separated by a carbon atom. This difference in proximity to the N-methyl group will influence the electron density of the imidazole ring and the acidity of the methylene protons of the acetonitrile group.

Regioselective Synthesis Strategies: Navigating the Imidazole Ring

The regioselective synthesis of 1,4- and 1,5-disubstituted imidazoles is a well-explored area of organic chemistry. The choice of starting materials and reaction conditions is crucial to achieving the desired isomer with high purity. Below are proposed, detailed protocols for the synthesis of each isomer, based on established methodologies.

Synthesis of this compound

The synthesis of the 1,4-isomer can be approached via the N-methylation of a pre-functionalized imidazole.

Synthesis_of_1_4_Isomer A 4-(Cyanomethyl)imidazole reagents NaH, CH₃I THF, 0°C to rt A->reagents B 1-Methyl-4-(cyanomethyl)imidazole reagents->B caption Proposed synthesis of the 1,4-isomer.

Caption: Proposed synthesis of the 1,4-isomer.

Experimental Protocol:

  • Deprotonation: To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-(cyanomethyl)imidazole (1.0 eq.) in anhydrous THF dropwise.

  • Stirring: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of the imidazole should result in a more homogeneous solution.

  • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the imidazole N-H without reacting with the nitrile functionality.

  • Anhydrous THF: The use of an anhydrous aprotic solvent is crucial to prevent quenching of the sodium hydride and to ensure the stability of the resulting anion.

  • Methyl Iodide (CH₃I): A reactive electrophile for the methylation of the imidazole nitrogen.

  • Inert Atmosphere: Prevents the reaction of the strong base and any anionic intermediates with atmospheric moisture and oxygen.

Synthesis of 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile

The synthesis of the 1,5-isomer can be achieved by constructing the imidazole ring from appropriately substituted precursors. A plausible route involves the reaction of an α-haloketone with an amidine, followed by further functional group manipulation. A more direct, albeit potentially less regioselective, approach is the direct functionalization of 1-methylimidazole. A more controlled synthesis would involve a multi-step sequence.

Synthesis_of_1_5_Isomer A 1-Methylimidazole reagents1 1. n-BuLi, THF, -78°C 2. I₂ A->reagents1 B 1-Methyl-5-iodoimidazole reagents2 CuCN, DMF, heat B->reagents2 C 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile reagents1->B reagents2->C caption Proposed synthesis of the 1,5-isomer.

Caption: Proposed synthesis of the 1,5-isomer.

Experimental Protocol:

  • Lithiation: To a solution of 1-methylimidazole (1.0 eq.) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise. Stir the mixture at this temperature for 1 hour.

  • Iodination: Add a solution of iodine (1.1 eq.) in anhydrous THF dropwise at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation of Intermediate: Quench the reaction with saturated aqueous sodium thiosulfate solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain 1-methyl-5-iodoimidazole.

  • Cyanation: To a solution of 1-methyl-5-iodoimidazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add copper(I) cyanide (1.5 eq.).

  • Reaction: Heat the reaction mixture to a temperature between 120-150°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture, pour it into an aqueous solution of ethylenediamine or ammonia to complex the copper salts, and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography to yield 2-(1-methyl-1H-imidazol-5-yl)acetonitrile.

Causality Behind Experimental Choices:

  • n-Butyllithium: A strong base for the regioselective deprotonation of 1-methylimidazole at the C5 position. The C2 position is more acidic, but steric hindrance from the N-methyl group can direct lithiation to C5 under certain conditions. Careful optimization of this step is critical.

  • Iodine: An electrophile to trap the lithiated intermediate, forming the C-I bond.

  • Copper(I) Cyanide: A common reagent for the Rosenmund-von Braun reaction, which displaces a halide (in this case, iodide) with a cyanide group.

  • DMF: A high-boiling polar aprotic solvent suitable for this type of cyanation reaction.

Spectroscopic Characterization: Deciphering Isomeric Fingerprints

The difference in the substitution pattern of the two isomers is expected to result in distinct NMR and IR spectra.

Predicted ¹H NMR Spectra
  • This compound:

    • N-Methyl Protons: A singlet around 3.6-3.8 ppm.

    • Methylene Protons (-CH₂CN): A singlet around 3.7-3.9 ppm.

    • Imidazole Ring Protons: Two singlets (or narrow doublets with small coupling) in the aromatic region (around 7.0-7.6 ppm). The proton at C2 will likely be the most downfield.

  • 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile:

    • N-Methyl Protons: A singlet around 3.5-3.7 ppm.

    • Methylene Protons (-CH₂CN): A singlet around 3.8-4.0 ppm.

    • Imidazole Ring Protons: Two singlets in the aromatic region (around 7.0-7.8 ppm). The proton at C2 is expected to be the most downfield.

The precise chemical shifts will be influenced by the solvent and concentration. The key to distinguishing the isomers will be the through-space NOE (Nuclear Overhauser Effect) correlations between the N-methyl protons and the adjacent imidazole ring proton (at C5 for the 4-yl isomer) and the methylene protons.

Predicted ¹³C NMR Spectra

The carbon chemical shifts will also differ, particularly for the carbons of the imidazole ring. The carbon attached to the cyanomethyl group (C4 or C5) will be significantly affected. The nitrile carbon will appear around 117-120 ppm in both isomers.

Infrared (IR) Spectroscopy

Both isomers will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretch in the region of 2240-2260 cm⁻¹. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different substitution patterns.

Comparative Reactivity and Biological Potential: An Inferential Analysis

In the absence of direct experimental comparisons, we can infer potential differences in reactivity and biological activity based on the structural disparities.

Reactivity_Comparison cluster_0 This compound cluster_1 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile node_4 Steric hindrance around N3 from adjacent CH₂CN group. node_e4 Potentially more acidic -CH₂- protons due to proximity of two nitrogen atoms. node_5 Less steric hindrance around N3. node_e5 Less acidic -CH₂- protons. caption Predicted reactivity differences.

A Comparative Guide to the Biological Activity of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, integral to the structure of numerous biologically active compounds.[1][2] This five-membered heterocyclic ring, containing two nitrogen atoms, offers remarkable structural versatility, allowing for a wide spectrum of pharmacological activities.[2][3] Due to their unique structural features, imidazole derivatives can readily bind to various enzymes and receptors, leading to a broad range of therapeutic effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][4] This guide provides a comparative analysis of substituted imidazoles, supported by experimental data, to aid researchers in the design and development of more potent and selective therapeutic agents.

Antimicrobial and Antifungal Activity: A Battle Against Resistance

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted imidazoles have long been a promising class of compounds in this area.[4] Their mechanism of action, particularly in fungi, often involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2]

Comparative Analysis:

The antimicrobial efficacy of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. Structure-activity relationship (SAR) studies have revealed that the introduction of lipophilic groups and electron-withdrawing groups can significantly enhance activity.[2][3]

For instance, a study comparing two novel imidazole derivatives, HL1 and HL2, demonstrated their varied efficacy against Gram-positive and Gram-negative bacteria.[5] HL2 showed consistent activity against Staphylococcus aureus and MRSA at a Minimum Inhibitory Concentration (MIC) of 625 µg/mL.[5] In contrast, HL1 was equally effective against S. aureus but required a higher concentration (1250 µg/mL) to inhibit MRSA.[5] Against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, the MIC values were generally higher, indicating a greater challenge in targeting these pathogens.[5] Other studies have reported imidazole derivatives with potent activity, with MIC values as low as 12.5 µg/mL against certain bacterial strains.[6]

Compound/Derivative Target Organism MIC (µg/mL) Reference
HL1Staphylococcus aureus625[5]
HL1MRSA1250[5]
HL2Staphylococcus aureus625[5]
HL2MRSA625[5]
HL1Acinetobacter baumannii1250[5]
HL2Escherichia coli2500[5]
Derivative 19Enterococcus faecalis12.5[6]
Derivative 17, 18, 21Staphylococcus aureus25[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Causality Behind Experimental Choices:

  • Microorganism Selection: Standardized strains (e.g., ATCC strains) are used to ensure reproducibility. Both Gram-positive and Gram-negative bacteria are typically included to assess the spectrum of activity.[5]

  • Growth Medium: Mueller-Hinton Broth (MHB) is a commonly used medium as it supports the growth of most common pathogens and has minimal interference with the antimicrobial agent.

  • Inoculum Standardization: The inoculum density is standardized (typically to 0.5 McFarland standard) to ensure that a consistent number of bacterial cells are exposed to the test compound.

  • Controls: A positive control (broth with inoculum, no compound) is essential to confirm bacterial growth, while a negative control (broth only) ensures the sterility of the medium. A known antibiotic (e.g., ciprofloxacin, vancomycin) is used as a reference standard for comparison.[5]

Step-by-Step Methodology:

  • Preparation of Imidazole Stock Solution: Dissolve the synthesized imidazole derivative in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted imidazole compounds.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Experimental Workflow for Antimicrobial Screening

Caption: General workflow from synthesis to in vivo testing of imidazole derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The imidazole scaffold is present in several anticancer agents, and novel derivatives continue to be explored for their potential to inhibit tumor growth.[4][7] Their mechanisms of action are diverse and can include inhibition of key enzymes like tubulin or kinases, interference with DNA synthesis, and induction of apoptosis.[2][7]

Comparative Analysis:

The anticancer activity of substituted imidazoles is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

For instance, a series of novel substituted imidazole derivatives demonstrated potent cytotoxicity against a T24 transitional carcinoma cell line, with IC50 values of 56.11 µM and 67.29 µM for compounds Kim-161 and Kim-111, respectively.[8] Other studies have reported imidazole derivatives with significantly lower IC50 values, some in the nanomolar range, highlighting the potential for highly potent anticancer agents.[9] For example, one study found a thiazole-linked imidazole derivative to have an IC50 value of 0.05 µM against human gastric cancer cells.[7] Another series of compounds showed high potency against the HCC827 cancer cell line, with IC50 values ranging from 0.00088 to 1.81 µM.[9]

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Kim-161 (5a)T24 (Urothelial Carcinoma)56.11[8]
Kim-111 (5b)T24 (Urothelial Carcinoma)67.29[8]
Compound 22NUGC-3 (Gastric Cancer)0.05[7]
Compound 41HCC827 (Lung Cancer)0.0016 - 1.67[9]
BI9HL-60 (Leukemia)0.40[10]
BI9HCT-116 (Colon Cancer)2.63[10]
BI9MCF-7 (Breast Cancer)3.57[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability and proliferation.

Causality Behind Experimental Choices:

  • Cell Line Selection: A panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung) is used to assess the spectrum of anticancer activity.[8][10] A non-cancerous cell line is often included to evaluate selectivity and potential toxicity to normal cells.[11]

  • MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Solubilization Agent: DMSO or another suitable solvent is used to dissolve the formazan crystals, allowing for spectrophotometric quantification.

  • Controls: A vehicle control (cells treated with the solvent used to dissolve the imidazole compound) and an untreated control (cells in medium only) are included to establish baseline viability. A known anticancer drug (e.g., cisplatin, doxorubicin) serves as a positive control.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted imidazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Imidazole derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of enzymes like cyclooxygenase (COX), which are involved in prostaglandin synthesis.[2][13]

Comparative Analysis:

The anti-inflammatory activity of substituted imidazoles can be assessed using various in vivo and in vitro models. The carrageenan-induced rat paw edema model is a common in vivo assay to evaluate acute inflammation.

A study on di- and tri-substituted imidazoles found that several compounds exhibited good anti-inflammatory activity, with some showing up to 58.02% inhibition of paw edema.[14] The study also highlighted that tri-substituted imidazoles were generally more active than their di-substituted counterparts.[14] Furthermore, the presence of electropositive groups like methoxy and nitro tended to enhance activity compared to electronegative groups like chloro and fluoro.[14] Interestingly, some imidazole-based antifungal drugs, such as ketoconazole, have also been found to possess anti-inflammatory properties.[14]

Compound Series Key Structural Feature Anti-inflammatory Activity (% inhibition) Reference
Tri-substituted imidazoles (3g, 3h, 3l, 3m)Phenyl substitution at N-154.19 - 58.02[14]
Di-substituted imidazoles (2h, 2l)Lacking N-1 substituent49.58 - 51.26[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted imidazoles is intrinsically linked to their chemical structure.[3] Understanding these relationships is crucial for the rational design of more effective drugs.[3]

Key SAR Principles for Imidazole Derivatives

SAR_Summary cluster_Antimicrobial Antimicrobial/Antifungal Activity cluster_Anticancer Anticancer Activity cluster_AntiInflammatory Anti-inflammatory Activity Imidazole {Imidazole Core| Positions: C2, N1, C4, C5} N1_Sub N-1 Substitution: - Large, lipophilic groups enhance antifungal activity. Imidazole->N1_Sub affects C2_Sub C2-Position: - Electron-withdrawing groups can increase antibacterial potency. Imidazole->C2_Sub affects C4_C5_Sub C4/C5-Positions: - Aryl or heterocyclic rings often improve activity. Imidazole->C4_C5_Sub affects N1_Aryl N-1 Aryl Substitution: - Often crucial for cytotoxicity. Imidazole->N1_Aryl affects C2_Heteroaryl C2-Heteroaryl Groups: - Can interact with kinase active sites. Imidazole->C2_Heteroaryl affects C4_C5_Aryl C4/C5-Aryl Rings: - Substituents (e.g., halogens, methoxy) modulate potency and selectivity. Imidazole->C4_C5_Aryl affects TriSub Trisubstitution: - Generally more potent than disubstitution. Imidazole->TriSub affects Electropositive Substituents: - Electropositive groups (e.g., -OCH3, -NO2) enhance activity. Imidazole->Electropositive affects

Caption: Summary of key structure-activity relationships for substituted imidazoles.

Conclusion

Substituted imidazoles represent a versatile and highly valuable scaffold in drug discovery, demonstrating a wide array of biological activities.[4][15] The evidence presented in this guide underscores the critical role that substituent patterns play in determining the potency and selectivity of these compounds across different therapeutic areas. By leveraging the comparative data and understanding the underlying structure-activity relationships, researchers can more effectively design and synthesize novel imidazole derivatives with improved pharmacological profiles, paving the way for the next generation of treatments for infectious diseases, cancer, and inflammatory conditions. Further in-depth studies are essential to fully elucidate the mechanisms of action and to optimize the therapeutic potential of these promising compounds for clinical applications.[5]

References

  • J. George, et al. (2022). Review of pharmacological effects of imidazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 656-670.
  • Al-Abdullah, E. S., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(19), 6886.
  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives.
  • Kumar, R., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence.
  • Sharma, A., et al. (2024). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Drug Delivery and Therapeutics, 14(2), 163-174.
  • Al-Karmalawy, A. A., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Journal of Molecular Structure, 1319, 138761.
  • Saccoliti, F., et al. (2018). Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents. European Journal of Medicinal Chemistry, 156, 53-60.
  • Abid, M., et al. (2012). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Indian Journal of Pharmaceutical Sciences, 74(4), 320-329.
  • Kus, C., et al. (2008). Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives. Arzneimittelforschung, 58(4), 165-171.
  • El-Maksoud, A., et al. (2020). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT- 116, and MCF-10A cell lines.
  • Shingalapur, R. V., et al. (2010). Antimicrobial activity of imidazoles.
  • Singh, R., et al. (2023). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research, 24(2), 32-46.
  • Al-Ostoot, F. H., et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 27(15), 4945.
  • Chen, Y., et al. (2015). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 20(10), 19315-19329.
  • Sharma, A., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 27(19), 6215.
  • Karatay, A., et al. (2016). Synthesis and antimicrobial activity of imidazolium salts.
  • Al-Ghorbani, M., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(4).
  • Sharma, D., et al. (2014). Imidazoles as potential anticancer agents. Medicinal Chemistry Research, 23, 2331-2353.
  • Christodoulou, M. S., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile Derivatives as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile scaffold. While direct and extensive SAR studies on this specific acetonitrile series are not widely published, we can extrapolate and build a robust understanding by examining closely related 4-substituted imidazole analogs developed as histamine H3 (H3) receptor antagonists. This guide will compare the key structural features of these imidazole-based compounds with prominent non-imidazole H3 receptor antagonists, offering a comprehensive overview for medicinal chemists and pharmacologists in the field.

The imidazole ring is a privileged scaffold in medicinal chemistry, known for its versatile biological activities.[1][2][3][4] The 1-methyl-1H-imidazol-4-yl moiety, in particular, is a key pharmacophoric element in many compounds targeting the histamine H3 receptor.[5][6] The H3 receptor, primarily expressed in the central nervous system, acts as an autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters.[7] Consequently, H3 receptor antagonists are being actively investigated for their potential in treating a range of neurological and cognitive disorders.[7]

The this compound Scaffold: A Foundation for H3 Receptor Antagonism

The core structure of this compound presents several key features for interaction with the H3 receptor. The 1-methylimidazole ring is a well-established histamine mimic, capable of engaging in crucial hydrogen bonding and ionic interactions within the receptor's binding pocket. The cyanomethyl group at the 4-position offers a site for further chemical modification to explore and optimize ligand-receptor interactions.

Core_Scaffold cluster_scaffold This compound core Imidazole 1-Methylimidazole Ring (Histamine Mimic) Acetonitrile Cyanomethyl Group (Modification Site)

Caption: Core scaffold of this compound.

Structure-Activity Relationship (SAR) Exploration: Insights from Related Imidazole Analogs

Key SAR Observations for Imidazole-Based H3 Antagonists:
  • The Imidazole Ring: The 1-methyl-1H-imidazol-4-yl moiety is crucial for potent H3 receptor affinity. The nitrogen atoms of the imidazole ring are thought to mimic the interactions of histamine within the receptor binding site.

  • The Linker: The nature and length of the linker connecting the imidazole core to other parts of the molecule significantly impact activity. For instance, in the 4-[(1H-imidazol-4-yl)methyl]piperidine series, a two-methylene linker between the piperidine nitrogen and a substituted aniline amide was found to be optimal for high potency.[6]

  • The "Other End": Lipophilic Substituents: The substituent at the distal end of the molecule plays a critical role in enhancing affinity, likely through interactions with a lipophilic pocket in the H3 receptor. In many potent antagonists, this is a substituted aromatic or heteroaromatic ring.

The following diagram illustrates the general pharmacophore model for imidazole-based histamine H3 receptor antagonists.

SAR_Pharmacophore cluster_pharmacophore Pharmacophore for Imidazole-Based H3 Antagonists Imidazole Imidazole Ring (Essential for affinity) Linker Linker Moiety (Length and rigidity are key) Imidazole->Linker Covalent Bond Lipophilic Lipophilic Group (Interacts with hydrophobic pocket) Linker->Lipophilic Covalent Bond Synthesis_Workflow cluster_synthesis Synthetic Workflow Start 1-Methylimidazole Step1 Hydroxymethylation (Formaldehyde) Start->Step1 Intermediate1 4-(Hydroxymethyl)-1-methyl-1H-imidazole Step1->Intermediate1 Step2 Chlorination (Thionyl Chloride) Intermediate1->Step2 Intermediate2 4-(Chloromethyl)-1-methyl-1H-imidazole Step2->Intermediate2 Step3 Cyanation (NaCN or KCN) Intermediate2->Step3 Product This compound Step3->Product

Sources

A Senior Application Scientist's Comparative Guide to the Structural Confirmation of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the structural and performance characteristics of "2-(1-Methyl-1H-imidazol-4-yl)acetonitrile" and its key isomers, "2-(1H-imidazol-1-yl)acetonitrile" and "2-(1H-imidazol-4-yl)acetonitrile." Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data and protocols necessary for the unambiguous structural confirmation of these important chemical entities.

The subtle differences in the placement of the methyl group and the cyanomethyl substituent on the imidazole ring give rise to distinct physical and spectroscopic properties. Understanding these differences is paramount for ensuring the correct isomer is utilized in synthetic pathways and biological assays, where isomeric purity can be critical to achieving desired outcomes and ensuring reproducibility.

Structural Overview and Key Identifiers

The three isomers discussed in this guide share the same molecular formula (C₆H₇N₃ for the methylated isomers and C₅H₅N₃ for the unmethylated isomers) and molecular weight, yet differ in the connectivity of their constituent atoms. This isomeric variance is the primary determinant of their unique chemical and physical behaviors.

Table 1: Key Identifiers of the Imidazole Acetonitrile Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )SMILES String
This compound 41065-00-3C₆H₇N₃121.14N#CCC1=CN(C)C=N1[1]
2-(1H-imidazol-1-yl)acetonitrile98873-55-3C₅H₅N₃107.11N#CCN1C=CN=C1
2-(1H-imidazol-4-yl)acetonitrile18502-05-1C₅H₅N₃107.11N#CC1=CNC=N1

Below is a visual representation of the distinct chemical structures of the three isomers.

Synthesis_1 reagent1 4-(Cyanomethyl)imidazole reaction Stir at RT reagent1->reaction reagent2 Methyl Iodide reagent2->reaction base NaH base->reaction solvent THF solvent->reaction product This compound reaction->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • To a solution of 4-(cyanomethyl)imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

This established protocol involves the direct N-alkylation of imidazole.

Synthesis_2 reagent1 Imidazole reaction Stir at RT reagent1->reaction reagent2 Bromoacetonitrile reagent2->reaction base NaH base->reaction solvent THF solvent->reaction product 2-(1H-imidazol-1-yl)acetonitrile reaction->product

Caption: Synthetic workflow for 2-(1H-imidazol-1-yl)acetonitrile.

Step-by-Step Methodology:

  • To a solution of imidazole (1.0 eq) in anhydrous THF, add NaH (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add bromoacetonitrile (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Characterization Protocols

Unambiguous structural confirmation relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique provides information about the chemical environment of protons. The key differentiators will be the chemical shifts of the imidazole ring protons and the methylene protons, as well as the presence and chemical shift of the N-methyl group.

  • ¹³C NMR: This analysis reveals the chemical environment of the carbon atoms. The chemical shifts of the imidazole ring carbons, the nitrile carbon, and the methylene carbon will be distinct for each isomer.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the synthesized compounds. The accurate mass measurement of the molecular ion ([M+H]⁺) will verify the molecular formula.

Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic stretching frequency of the nitrile group (C≡N) is expected to appear around 2250 cm⁻¹.

Discussion of Expected and Observed Data

The key to differentiating these isomers lies in the analysis of their NMR spectra.

  • For this compound , we predict two distinct signals for the imidazole ring protons and a singlet for the N-methyl group. The methylene protons adjacent to the imidazole ring will also appear as a singlet.

  • For 2-(1H-imidazol-1-yl)acetonitrile , three distinct signals are observed for the imidazole ring protons, and there is no signal corresponding to an N-methyl group. The methylene protons are typically shifted downfield compared to the 4-substituted isomer due to the direct attachment to the nitrogen atom.

  • For 2-(1H-imidazol-4-yl)acetonitrile , tautomerism can lead to a more complex NMR spectrum, but it will lack an N-methyl signal.

The physical properties also provide a clear distinction. The significantly higher melting and boiling points of 2-(1H-imidazol-4-yl)acetonitrile are indicative of stronger intermolecular hydrogen bonding compared to the other two isomers.

Conclusion

The structural confirmation of "this compound" and its distinction from its isomers is readily achievable through a combination of tailored synthesis and careful spectroscopic analysis. This guide provides the necessary protocols and comparative data to enable researchers to confidently identify and utilize the correct isomer for their specific applications. The provided synthesis for the title compound is proposed and awaits experimental verification, which would be a valuable contribution to the chemical literature.

References

  • PubChem. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

  • ChemSrc. (2023, August 23). 2-(1H-IMIDAZOL-4-YL)ACETONITRILE. Retrieved January 26, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Analytical Standards for 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity and characterization of starting materials and intermediates are paramount. This guide provides an in-depth technical comparison of analytical standards for 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile, a key building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my aim is to equip you with the necessary insights and methodologies to confidently select and utilize the most appropriate analytical standards for your research, ensuring the integrity and reproducibility of your results.

The Critical Role of Analytical Standards

This compound (CAS No: 41065-00-3) is a versatile intermediate. Its robust analytical characterization is not merely a quality control checkpoint but a fundamental necessity for reproducible synthetic outcomes and for meeting stringent regulatory requirements. An analytical standard serves as a benchmark against which a sample of unknown purity or identity is compared. The choice of an appropriate standard and the analytical methodology is therefore a critical decision in the research and development workflow.

This guide will compare the primary standard, this compound, with relevant alternatives that a researcher might encounter or consider. These alternatives include its unmethylated parent compound and positional isomers, which are crucial to distinguish during synthesis and purification.

Comparative Analysis of Analytical Standards

The selection of an analytical standard is contingent on the specific requirements of the analysis. Here, we compare this compound with its common alternatives.

FeatureThis compound (Primary Standard)2-(1H-Imidazol-4-yl)acetonitrile (Parent Compound)2-(1-Methyl-1H-imidazol-5-yl)acetonitrile (Isomer)2-(2-Methyl-1H-imidazol-1-yl)acetonitrile (Isomer)
CAS Number 41065-00-318502-05-1[1]Not readily available82949-05-1
Molecular Formula C₆H₇N₃C₅H₅N₃[1]C₆H₇N₃C₆H₇N₃
Molecular Weight 121.14 g/mol 107.11 g/mol [1]121.14 g/mol 121.14 g/mol
Purity Typically >98% (Varies by supplier)Typically >95% (Varies by supplier)Varies by supplierTypically >95% (Varies by supplier)
Key Applications Intermediate in pharmaceutical synthesis.Precursor for N-alkylation reactions.Research chemical, potential impurity.Research chemical, potential impurity.
Availability Commercially available from various suppliers.[2][3]Commercially available.Limited commercial availability.Commercially available.

Orthogonal Analytical Techniques for Robust Characterization

To ensure the unequivocal identification and purity assessment of this compound, a multi-technique, or orthogonal, approach is indispensable. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. A well-developed HPLC method can effectively separate the target compound from its starting materials, by-products, and positional isomers.

This protocol is designed for the quantitative determination of this compound and its separation from potential isomeric impurities.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point. The hydrophobicity of the C18 stationary phase provides good retention for the imidazole ring.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier improves peak shape by ensuring the imidazole nitrogen is protonated.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 40% Acetonitrile over 20 minutes allows for the elution of compounds with a range of polarities.

3. Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (Imidazole derivatives typically exhibit UV absorbance in this region).

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the analytical standard or sample.

  • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Rationale behind Experimental Choices:

  • Reversed-Phase Chromatography: This is the most common and versatile mode of HPLC. The nonpolar stationary phase (C18) and polar mobile phase are ideal for separating moderately polar compounds like imidazole derivatives.

  • Gradient Elution: This is crucial for separating compounds with different polarities in a single run. It ensures that both early-eluting polar impurities and later-eluting nonpolar impurities are well-resolved.

  • Acidified Mobile Phase: The addition of formic acid suppresses the silanol interactions on the silica-based stationary phase and ensures consistent protonation of the basic imidazole ring, leading to sharper, more symmetrical peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity & Impurities integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Solvent inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect tic Total Ion Chromatogram detect->tic spectrum Mass Spectrum Analysis tic->spectrum identify Component Identification spectrum->identify

Sources

A Researcher's Guide to Navigating Potential Cross-Reactivity of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile in Biochemical and Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the identification of novel bioactive molecules is merely the first step. A critical, yet often underestimated, phase is the rigorous validation of a compound's activity, ensuring that the observed effects are specific and not artifacts of assay interference. This guide provides an in-depth analysis of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile , a small molecule featuring a methylated imidazole and a nitrile group, and explores its potential for cross-reactivity in common assay platforms. We will dissect the chemical motifs prone to generating misleading data, provide detailed protocols for counter-screening, and present a framework for interpreting results to ensure the integrity of your research.

Structural Rationale for Cross-Reactivity Assessment

The structure of this compound presents two key functional groups that warrant careful consideration for potential assay interference: the 1-methyl-1H-imidazole ring and the acetonitrile moiety .

  • The Imidazole Core: The imidazole ring is a common motif in biologically active compounds and is present in the amino acid histidine.[1] Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the ring system can participate in metal coordination. This property is frequently exploited in protein purification, where polyhistidine-tagged proteins are eluted from nickel columns using high concentrations of imidazole.[1] However, this same reactivity can lead to off-target interactions in assays. Imidazole-containing compounds have been known to interfere with various enzymatic and protein-protein interaction assays. Some may also exhibit properties of Pan-Assay Interference Compounds (PAINS), which show activity in numerous assays through non-specific mechanisms.[2]

  • The Acetonitrile Group: The nitrile group (-C≡N) is a versatile functional group in medicinal chemistry. While often used as a stable bioisostere for other groups, its reactivity can be context-dependent. In certain metabolic or cellular environments, nitriles can potentially undergo enzymatic transformations or react with nucleophiles, which could lead to covalent modification of assay components or cellular proteins, resulting in false-positive or false-negative readouts.

This guide will systematically address how these structural features might interfere with common assay technologies.

Assessing Interference in Enzymatic Assays

Enzymatic assays are a cornerstone of drug discovery. However, their reliance on specific protein conformations and reaction conditions makes them susceptible to interference.

Potential Mechanisms of Interference:
  • Metal Chelation: If the target enzyme is a metalloprotein, the imidazole moiety of this compound could chelate the essential metal cofactor, leading to non-specific inhibition.

  • Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species (ROS) that can damage the enzyme or interfere with assay reagents, particularly in assays that use fluorescent or colorimetric redox indicators.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester and non-specifically inhibit enzymes.

Experimental Protocol for Detecting Enzymatic Assay Interference:

This protocol describes a control experiment using a well-characterized enzyme, such as β-lactamase, to test for non-specific inhibition.

Objective: To determine if this compound inhibits a model enzyme in a manner suggestive of non-specific activity.

Materials:

  • This compound

  • A known, unrelated inhibitor of the control enzyme (e.g., clavulanic acid for β-lactamase)

  • Control enzyme (e.g., β-lactamase)

  • Chromogenic substrate (e.g., nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Non-ionic detergent (e.g., Triton X-100)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in assay buffer, starting from a high concentration (e.g., 100 µM).

  • Assay Setup: In a 96-well plate, add the serially diluted compound.

  • Detergent Control: Prepare an identical set of dilutions containing 0.01% (v/v) Triton X-100 to assess the effect of detergent on potential compound aggregation.

  • Enzyme Addition: Add the control enzyme to all wells at a final concentration that gives a robust signal. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding the chromogenic substrate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) kinetically over 10-15 minutes.

  • Data Analysis: Calculate the initial reaction rates and plot them against the compound concentration to determine the IC50 value in the presence and absence of detergent.

Data Interpretation:

A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests that the compound may be acting via an aggregation-based mechanism. True inhibitors should have comparable IC50 values with or without detergent.

CompoundIC50 without Detergent (µM)IC50 with 0.01% Triton X-100 (µM)Interpretation
This compound 15> 100Potential for aggregation-based inhibition
Control Inhibitor (Clavulanic Acid) 0.10.12Specific Inhibition

Cross-Reactivity in Immunoassays

Immunoassays, such as ELISA, rely on the highly specific interaction between antibodies and antigens. However, various components in a sample can interfere with this binding.[3][4]

Potential Mechanisms of Interference:
  • Non-specific Binding: The compound could bind to the capture or detection antibodies, or to the surface of the assay plate, leading to either false-positive or false-negative signals.[4]

  • Matrix Effects: While more common with biological samples, the compound itself, particularly at high concentrations, could alter the properties of the assay buffer (e.g., pH, ionic strength), affecting antibody-antigen binding.[4][5]

Experimental Workflow for Assessing Immunoassay Interference:

This workflow outlines a "spike and recovery" experiment to test for interference in a standard sandwich ELISA.

Caption: Workflow for Spike and Recovery Experiment.

Data Interpretation:

A percent recovery outside the acceptable range of 80-120% indicates that this compound is interfering with the assay.

Analyte Concentration (Spike)Compound Concentration (µM)Signal (Test)Signal (Control)Percent Recovery (%)Interpretation
1 ng/mL1000.451.1040.9Significant Interference
1 ng/mL100.951.1086.4Acceptable
1 ng/mL11.081.1098.2Acceptable

Interference in Cell-Based Assays

Cell-based assays introduce a higher level of biological complexity, and with it, more opportunities for compound interference.

Potential Mechanisms of Interference:
  • Cytotoxicity: The compound may exhibit cytotoxic effects unrelated to the primary target, which can confound assays measuring cell viability, proliferation, or specific signaling pathways.

  • Assay Readout Interference: The compound may directly interfere with the detection chemistry. For example, compounds with inherent fluorescence can interfere with fluorescent readouts, while reducing agents can interfere with viability assays like MTT or MTS that rely on cellular redox potential.

  • Altered Metabolism: The imidazole ring can be subject to metabolic modification by cellular enzymes, potentially leading to the formation of reactive metabolites that cause non-specific effects.

Experimental Protocol for Deconvoluting Cytotoxicity from Readout Interference:

Objective: To distinguish between true cytotoxicity and direct interference with the MTS assay reagent.

Materials:

  • This compound

  • A cell line of interest (e.g., HeLa)

  • Cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24 hours).

  • Parallel No-Cell Plate: In a separate 96-well plate without cells, add the same serial dilution of the compound to cell culture medium.

  • MTS Addition: Add MTS reagent to all wells (both with and without cells) and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Compare the absorbance values in the cell-containing wells to the no-cell control wells.

Data Interpretation:

If the compound generates a signal in the no-cell plate, it is directly reacting with the MTS reagent. This effect must be subtracted from the signal observed in the cell-containing wells to determine the true effect on cell viability.

Caption: Logic diagram for interpreting cell-based assay results.

Mitigation Strategies and Best Practices

If cross-reactivity is detected, several strategies can be employed:

  • Orthogonal Assays: Confirm any findings with a secondary, mechanistically distinct assay. For example, if a compound shows activity in a fluorescence-based assay, validate it using a label-free technology like surface plasmon resonance (SPR).

  • Structural Analogs: Test closely related structural analogs of this compound that lack the potential interference-causing moiety (if possible). This can help to establish a structure-activity relationship (SAR) for the interference.

  • Buffer Optimization: For immunoassays, modifying the assay buffer (e.g., by adding blocking agents like bovine serum albumin or changing the detergent) can sometimes mitigate non-specific binding.[5]

Conclusion

The rigorous assessment of assay cross-reactivity is not an impediment to discovery but a cornerstone of scientific validity. For a compound like this compound, with its imidazole and nitrile functionalities, a proactive and systematic approach to identifying and mitigating potential assay interference is essential. By incorporating the control experiments and analytical frameworks detailed in this guide, researchers can build a more robust and reliable dataset, ensuring that observed biological activities are genuine and paving the way for the successful development of novel chemical probes and therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19417752, this compound. PubChem. [Link]

  • Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link]

  • Google Patents. EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.
  • Scientific & Academic Publishing. A Facile Synthesis of New 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][6][7]benzothiazole Derivatives of Potential Biosignificant Interest. Scientific & Academic Publishing. [Link]

  • Google Patents. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • PubChemLite. This compound. PubChemLite. [Link]

  • National Center for Biotechnology Information. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PubMed Central. [Link]

  • National Center for Biotechnology Information. Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. PubMed Central. [Link]

  • National Center for Biotechnology Information. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. PubMed Central. [Link]

  • ResearchGate. How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? ResearchGate. [Link]

  • Sword Bio. Overcoming Matrix Interference in Plate-Based Immunoassays. Sword Bio. [Link]

  • ACS Publications. Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews. [Link]

  • Bio-Connect.nl. Managing Matrix Interference in Immunoassays: Tips and Solutions. Bio-Connect.nl. [Link]

  • Chemsrc. 2-(1H-IMIDAZOL-4-YL)ACETONITRILE | CAS#:18502-05-1. Chemsrc. [Link]

  • ACS Publications. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. [Link]

  • PharmaCompass.com. 1-(CYANOMETHYL)IMIDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

  • myadlm.org. Interference Testing and Mitigation in LC-MS/MS Assays. [Link]

  • National Center for Biotechnology Information. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. PubMed Central. [Link]

  • National Center for Biotechnology Information. Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. PubMed Central. [Link]

  • Wikipedia. Imidazole. Wikipedia. [Link]

  • MDPI. A Practical Approach to New (5Z) 2-Alkylthio-5-arylmethylene-1-methyl-1,5-dihydro-4H-imidazol-4-one Derivatives. MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and logistical framework for the proper disposal of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a self-validating protocol grounded in scientific principles. Our goal is to empower your laboratory with the expertise to handle this chemical waste safely and in compliance with regulatory standards, thereby fostering a culture of safety and environmental responsibility.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a substituted imidazole and an acetonitrile derivative. Due to a lack of extensive, specific toxicological data for this compound, a conservative approach to handling and disposal is imperative. Our risk assessment is therefore based on its known GHS hazard classifications and data from structurally related compounds, namely acetonitrile and imidazole.[1]

The primary hazards associated with this compound are its toxicity if ingested, inhaled, or in contact with skin, and its potential to cause serious eye and skin irritation.[1] Like other organic nitriles, there is a potential for it to metabolize into cyanide in the body, which can lead to delayed toxic effects.[2][3][4] Furthermore, many organic solvents, including acetonitrile, are flammable.[2][5][6]

Table 1: Hazard Summary for this compound and Related Compounds

Hazard ClassificationThis compoundAcetonitrile (Analogue)Imidazole (Analogue)
GHS Pictograms WarningDangerDanger
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]H225: Highly flammable liquid and vapour.H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H319: Causes serious eye irritation.[5][6]H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H360D: May damage the unborn child.
Acute Toxicity Harmful if swallowed.[1]Harmful if swallowed, inhaled, or in contact with skin.[5][7]Harmful if swallowed.[8]
Skin Corrosion/Irritation Causes skin irritation.[1]Causes mild skin irritation.[9]Causes severe skin burns.[8]
Eye Damage/Irritation Causes serious eye irritation.[1]Causes serious eye irritation.[5][7]Causes serious eye damage.[8]
Flammability Not explicitly classified, but should be treated as potentially flammable due to the acetonitrile group.Highly flammable liquid and vapour.[2][5]Not classified as flammable.

Regulatory Framework: Ensuring Compliance

The disposal of this compound must adhere to local, regional, and national regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11] Due to its characteristics, this compound would likely be classified as a hazardous waste. It is the responsibility of the waste generator to make an accurate hazardous waste determination.[12][13]

Pre-Disposal Handling and Storage: The Foundation of Safety

Proper handling and storage of chemical waste are critical to preventing accidents and ensuring the disposal process is safe and efficient.

Personal Protective Equipment (PPE)

When handling this compound waste, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., Butyl rubber) should be worn.

  • Eye Protection: Safety glasses with side shields or goggles are essential.[7]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator should be used.[5]

Waste Collection and Segregation
  • Dedicated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be compatible with the chemical.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[12]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.

  • Container Integrity: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[12][14] Store the container in a well-ventilated area, away from sources of ignition.[14][15]

  • Secondary Containment: Always use secondary containment for liquid waste to prevent spills.[14]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This workflow is also illustrated in the diagram below.

Step 1: Waste Identification and Characterization
  • Confirm that the waste is indeed this compound and note any contaminants. This information is crucial for proper disposal profiling.

Step 2: Collection and Containment
  • Collect the waste in a designated, properly labeled, and sealed hazardous waste container as described in Section 3.2.

Step 3: Internal Storage
  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from heat or ignition sources.

Step 4: Request for Disposal
  • Contact your institution's EHS department to schedule a waste pickup. Provide them with all the necessary information about the waste, including its chemical composition and volume.

Step 5: Professional Disposal
  • The EHS department will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the chemical waste in accordance with all applicable regulations.[14] Common disposal methods for organic solvents include incineration in a permitted hazardous waste incinerator.[16]

Do not, under any circumstances, dispose of this compound down the drain or in regular trash. [14] This can lead to environmental contamination and pose a significant health risk.[14]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS & Professional Disposal A Step 1: Identify & Characterize Waste B Step 2: Collect in Labeled Container A->B Accurate labeling is critical C Step 3: Store in Satellite Accumulation Area B->C Ensure container is sealed D Step 4: Request EHS Pickup C->D Provide complete waste information E Step 5: Licensed Vendor Collection D:e->E:w F Regulatory Compliant Disposal (e.g., Incineration) E->F

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spills
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Eliminate all sources of ignition.[17]

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6][17]

    • Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • Ventilate the area and wash the spill site once the cleanup is complete.[17]

  • Large Spills:

    • Evacuate the area immediately.

    • Activate the nearest fire alarm and contact emergency services and your EHS department.

Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][17]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][17]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

References

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetonitrile. [Link]

  • Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices. [Link]

  • GOV.UK. (2024). Acetonitrile - Incident management. [Link]

  • Science Interactive. (2013). Safety Data Sheet: Acetonitrile. [Link]

  • Carl ROTH. Safety Data Sheet: Acetonitrile. [Link]

  • Carl ROTH. Safety Data Sheet: Acetonitrile. [Link]

  • Environmental Protection Agency. (2016). Solvents in the Workplace: How to Determine If They Are Hazardous Waste. [Link]

  • National Center for Biotechnology Information. (1990). [Toxicology of acetonitrile]. [Link]

  • Dartmouth College. Hazardous Waste Disposal Procedures. [Link]

  • Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • National Center for Biotechnology Information. (2010). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.